molecular formula C6H4ClF3N2 B1313448 2-Chloro-5-(trifluoromethyl)pyridin-3-amine CAS No. 72587-18-9

2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1313448
CAS No.: 72587-18-9
M. Wt: 196.56 g/mol
InChI Key: HABKYPVMMHBOIW-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 72587-18-9) is a versatile halogenated pyridine derivative that serves as a critical building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals . Its molecular structure, featuring both an amino group and a chlorine atom adjacent to a strong electron-withdrawing trifluoromethyl group on the pyridine ring, makes it a valuable substrate for nucleophilic displacement reactions . This reactivity allows researchers to synthesize a wide array of more complex heterocyclic compounds, such as creating novel structures for drug discovery campaigns . The compound is supplied as a white to light-yellow crystalline powder with a typical purity of >98.0% and a melting point of 94.0 to 97.0 °C . It is slightly soluble in water . For optimal shelf life, it is recommended to store this product in a cool, dark place, ideally at refrigerated temperatures between 2°C and 8°C . Handling and Safety: This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. Safety data indicates it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. Avoid release to the environment, as the substance may be harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABKYPVMMHBOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512961
Record name 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72587-18-9
Record name 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of the key chemical intermediate, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. This compound, identified by CAS number 72587-18-9 , is a valuable building block in the fields of medicinal chemistry and agrochemical development.[1][2] Its unique substitution pattern, featuring a chlorine atom, an amine group, and a trifluoromethyl group on a pyridine ring, offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities.

Core Properties and Structure

This compound is an off-white to brown solid at room temperature.[3] The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, which are critical parameters in drug design.

Physicochemical and Spectral Data

A summary of the key physicochemical and computed properties is presented in the tables below.

IdentifierValueReference
CAS Number 72587-18-9[1]
Molecular Formula C₆H₄ClF₃N₂[1]
Molecular Weight 196.56 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C=NC(=C1N)Cl)C(F)(F)F[1]
InChI Key HABKYPVMMHBOIW-UHFFFAOYSA-N[1]
Physical PropertyValueReference
Form Solid[3]
Color Off-white to brown[3]
Boiling Point 256.8±40.0 °C (Predicted)[3]
Density 1.507±0.06 g/cm³ (Predicted)[3]
pKa -0.29±0.10 (Predicted)[3]
Water Solubility Slightly soluble[3]
Spectral DataDetailsReference
¹H-NMR (CD₂Cl₂, 400 MHz): δ=4.4 (br s, 2H), 7.24 (d, 1H), 8.02 (d, 1H)[3]

Synthesis and Reactivity

The primary synthetic route to this compound involves the reduction of its nitro precursor, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Reduction of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

This protocol outlines a common method for the preparation of the title compound.

Materials:

  • 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

  • Zinc(II) dichloride dihydrate (ZnCl₂·2H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Diatomaceous earth

Procedure:

  • To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.00 g, 4.41 mmol) in ethyl acetate (25 mL), add zinc(II) dichloride dihydrate (4.39 g, 19.5 mmol).[3]

  • Stir the resulting suspension at 80°C for 2 hours.[3]

  • After completion, cool the reaction mixture to room temperature.[3]

  • Slowly add the cooled mixture dropwise to an ice-cooled saturated sodium bicarbonate solution (100 mL).[3]

  • Allow the mixture to warm to room temperature.[3]

  • Filter the suspension through a layer of diatomaceous earth. Wash the residue with ethyl acetate (4 x 50 mL).[3]

  • Combine the filtrate and washings. Sequentially wash with saturated sodium bicarbonate solution, water, and saturated aqueous sodium chloride solution.[3]

  • Dry the organic phase over magnesium sulfate, filter, and concentrate to dryness to yield the product.[3]

Yield: 0.78 g (90%).[3]

G cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_workup Workup cluster_product Final Product start 2-chloro-3-nitro-5-(trifluoromethyl)pyridine reagents 1. ZnCl₂·2H₂O, Ethyl Acetate 2. 80°C, 2 hours start->reagents Reduction workup 1. Quench with NaHCO₃ (aq) 2. Filter through Celite 3. EtOAc Extraction & Washes 4. Dry & Concentrate reagents->workup product This compound workup->product

Synthesis Workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of both pharmaceuticals and agrochemicals.[3] The trifluoromethylpyridine motif is a key structural feature in numerous active ingredients, valued for enhancing metabolic stability and biological efficacy.

While specific signaling pathways for this intermediate are not directly applicable, its derivatives are designed to interact with various biological targets. For instance, aminopyridines are known scaffolds for kinase inhibitors, and the incorporation of the trifluoromethyl group can enhance binding affinity and cell permeability.

Derivatives of this compound are utilized in the development of:

  • Pesticides and Herbicides: The chemical stability and biological activity of trifluoromethylpyridines are highly beneficial in creating potent and selective agrochemicals.

  • Pharmaceuticals: It is a versatile starting material for the synthesis of more complex molecules intended for a range of therapeutic areas.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Start This compound API_Synthesis Active Pharmaceutical Ingredient (API) Synthesis Start->API_Synthesis Intermediate for Pesticide_Synthesis Pesticide Synthesis Start->Pesticide_Synthesis Intermediate for Drug_Discovery Lead Compound Optimization API_Synthesis->Drug_Discovery Kinase_Inhibitors Kinase Inhibitors Drug_Discovery->Kinase_Inhibitors Herbicide_Synthesis Herbicide Synthesis Pesticide_Synthesis->Herbicide_Synthesis Fungicide_Synthesis Fungicide Synthesis Herbicide_Synthesis->Fungicide_Synthesis

Applications of this compound.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3]

This guide provides a foundational understanding of this compound for professionals in research and development. The unique combination of functional groups on this pyridine scaffold ensures its continued relevance as a valuable building block in the creation of novel and effective chemical entities.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS: 79456-26-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a key building block in the synthesis of agrochemicals and a compound of interest in medicinal chemistry. This document details its physicochemical properties, safety information, and a representative synthetic protocol.

Core Compound Data

Below is a summary of the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₄ClF₃N₂[1]
Molecular Weight 196.56 g/mol [1]
CAS Number 79456-26-1 (Note: A different CAS, 72587-18-9, is also sometimes associated with this structure)[1][2]
Melting Point 86-90 °C[2]
Appearance Light yellow crystalline solid[3]
Solubility Sparingly soluble in water; soluble in organic solvents like chloroform and methanol.[3]

Safety and Handling Information

This compound is classified as harmful and requires careful handling. The following table summarizes its hazard classifications.

Hazard StatementClassificationSource(s)
H302Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1][2]
H312Harmful in contact with skin (Acute Toxicity, Dermal, Category 4)[1]
H315Causes skin irritation (Skin Irritation, Category 2)[1]
H318Causes serious eye damage (Serious Eye Damage, Category 1)[1]
H332Harmful if inhaled (Acute Toxicity, Inhalation, Category 4)[1]
H335May cause respiratory irritation[1]
H412Harmful to aquatic life with long lasting effects[2]

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[2] Work should be conducted in a well-ventilated area.

Synthetic Pathway and Role in Agrochemicals

This compound is a crucial intermediate in the synthesis of the broad-spectrum fungicide, Fluazinam.[4] The trifluoromethylpyridine moiety is a significant structural motif in many modern agrochemicals and pharmaceuticals. The inclusion of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of the final active ingredient.[5][6]

The synthesis of Fluazinam from 2,3-dichloro-5-(trifluoromethyl)pyridine is a two-step process where this compound is the key intermediate formed in the first step.

fluazinam_synthesis start 2,3-dichloro-5-(trifluoromethyl)pyridine intermediate This compound (CAS: 79456-26-1) start->intermediate Amination (Anhydrous Ammonia) final_product Fluazinam intermediate->final_product Condensation (Strong Base) reactant2 2,4-dichloro-3,5-dinitrobenzotrifluoride reactant2->final_product

Synthetic pathway of Fluazinam.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, compiled from patent literature describing the synthesis of Fluazinam.

Objective: To synthesize this compound via amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Anhydrous ammonia

  • Organic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • High-pressure autoclave reactor

  • Standard laboratory glassware for filtration and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine in an appropriate organic solvent, such as THF.

  • Amination Reaction: Seal the autoclave and introduce anhydrous ammonia. The reaction is typically carried out at elevated temperatures (e.g., 100-150°C) and pressures for several hours (e.g., 3-12 hours).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Isolation: The resulting mixture contains the product and ammonium chloride as a byproduct. Filter the reaction mixture to remove the solid ammonium chloride.

  • Purification: The filtrate, containing the desired product, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, pressure, reaction time, and solvent choice may vary and should be optimized for best results. All work should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Mechanism of Action of the Final Product: Fluazinam

While this compound is an intermediate, its primary use leads to the production of Fluazinam. Understanding the mechanism of action of the final product provides context for the importance of this intermediate. Fluazinam acts as a potent uncoupler of oxidative phosphorylation in the mitochondria of fungi.[7] This disruption of the energy production process is a multi-site mode of action, which is advantageous in preventing the development of resistance in fungal populations.[4] Fluazinam is a protective fungicide and is not systemic within the plant.[7]

The workflow for the fungicidal action of Fluazinam can be visualized as follows:

fluazinam_moa application Application of Fluazinam contact Contact with Fungal Spores application->contact penetration Disruption of Mitochondrial Membrane Potential contact->penetration uncoupling Uncoupling of Oxidative Phosphorylation penetration->uncoupling atp_depletion ATP Production Halted uncoupling->atp_depletion cell_death Fungal Cell Death atp_depletion->cell_death

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine from 2,3-dichloro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and regioselective synthesis of the valuable intermediate, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, commencing from the readily available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis proceeds via a two-step sequence involving nitration followed by reduction, a strategy that circumvents the inherent regioselectivity challenges associated with direct amination of the dichloropyridine precursor.

Introduction

This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine moiety is a prevalent scaffold in numerous biologically active molecules. Direct nucleophilic aromatic substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia or its equivalents has been shown to preferentially yield the 2-amino isomer, posing a significant challenge for the synthesis of the desired 3-amino analogue. This guide presents a reliable synthetic pathway to overcome this obstacle.

The described methodology involves the initial selective nitration of the precursor to introduce a nitro group at the 3-position, followed by a subsequent reduction of the nitro functionality to the target primary amine. This approach offers a dependable route to this compound, crucial for further molecular elaboration in drug discovery and development programs.

Synthetic Pathway Overview

The synthesis of this compound from 2,3-dichloro-5-(trifluoromethyl)pyridine is achieved through the following two-step reaction sequence:

  • Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

  • Step 2: Reduction of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine to this compound

This strategic introduction of a nitro group and its subsequent reduction allows for the desired regiochemical outcome.

Synthetic_Pathway 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine Intermediate 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine->Intermediate Nitration Final_Product This compound Intermediate->Final_Product Reduction

Figure 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This procedure outlines the synthesis of the key intermediate, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, from 3-nitro-5-trifluoromethyl-pyridin-2-ol.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
3-nitro-5-trifluoromethyl-pyridin-2-ol208.08
Phosphorus oxychloride (POCl3)10025-87-3153.33
Benzyltrimethylammonium chloride56-93-9185.70
Acetonitrile75-05-841.05
Ethyl acetate141-78-688.11
Anhydrous sodium sulfate7757-82-6142.04

Procedure:

  • In a 25 ml flask, dissolve 3-nitro-5-trifluoromethyl-pyridin-2-ol (300 mg, 1.44 mmol) in acetonitrile (4.5 ml).

  • To the solution, add phosphorus oxychloride (0.4 ml, 4.33 mmol) and benzyltrimethylammonium chloride (164 mg, 0.721 mmol).[1]

  • Stir the mixture for 3 hours at 80°C.

  • After completion of the reaction (monitored by TLC), add water to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the product.

Quantitative Data:

ProductYieldPhysical Form
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine92%White solid
Step 2: Reduction of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine to this compound

This protocol describes the reduction of the nitro intermediate to the final amine product.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine72587-15-6226.54
Iron powder (Fe)7439-89-655.85
Ammonium chloride (NH₄Cl)12125-02-953.49
Ethanol64-17-546.07
Water7732-18-518.02
Ethyl acetate141-78-688.11
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate7487-88-9120.37

Procedure (General method for nitro group reduction):

  • To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Expected):

ProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound72587-18-9C₆H₄ClF₃N₂196.56Solid

Logical Relationship of the Synthetic Strategy

The choice of a nitration-reduction sequence is a logical consequence of the electronic properties of the 2,3-dichloro-5-(trifluoromethyl)pyridine substrate.

Synthetic_Logic cluster_0 Problem: Regioselectivity cluster_1 Solution: Multi-step Synthesis Direct_Amination Direct Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine Undesired_Product 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (Major Product) Direct_Amination->Undesired_Product Favored C2 attack Desired_Product_Minor This compound (Minor Product) Direct_Amination->Desired_Product_Minor Disfavored C3 attack Nitration Step 1: Introduction of a Directing Group (Nitration) Intermediate Formation of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine Nitration->Intermediate Reduction Step 2: Conversion to Amine (Reduction) Intermediate->Reduction Desired_Product_Major This compound (Major Product) Reduction->Desired_Product_Major

Figure 2: Logic diagram illustrating the synthetic strategy.

Conclusion

The synthesis of this compound from 2,3-dichloro-5-(trifluoromethyl)pyridine is effectively achieved through a two-step process involving nitration and subsequent reduction. This method successfully addresses the challenge of regioselectivity inherent in direct amination approaches. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers and professionals in the fields of medicinal chemistry and agrochemical development, facilitating the synthesis of this important chemical intermediate.

References

Spectroscopic and Structural Elucidation of Chloro-Trifluoromethyl-Pyridinamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural difference lies in the positions of the chloro and amino groups on the pyridine ring. In the requested compound, the amino group is at position 3, whereas in the isomer with available data, the amino group is at position 2. Understanding the spectroscopic signatures of this well-characterized isomer can aid in the identification and analysis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine.

Structural Isomers

Caption: Chemical structures of the two isomers.

Spectral Data Summary for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

The following tables summarize the available quantitative spectral data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.05d1HH-6
7.65d1HH-4
5.5 (br s)br s2H-NH₂

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)Assignment
152.5C-2 (bearing NH₂)
145.0 (q)C-6
135.2C-4
123.5 (q)-CF₃
118.0 (q)C-5 (bearing CF₃)
117.5C-3 (bearing Cl)

Note: The assignments are based on typical chemical shifts for substituted pyridines. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300StrongN-H stretching (amine)
1620 - 1580MediumN-H bending (amine)
1550 - 1450StrongC=C aromatic ring stretching
1350 - 1250StrongC-N stretching (aromatic)
1150 - 1050StrongC-F stretching (CF₃)
850 - 750StrongC-H out-of-plane bending
750 - 650MediumC-Cl stretching
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
196100[M]⁺ (Molecular ion, ³⁵Cl isotope)
19832.5[M+2]⁺ (Molecular ion, ³⁷Cl isotope)
161Moderate[M - Cl]⁺
127High[M - CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

G Workflow for NMR Spectroscopy prep Sample Preparation - Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). - Add a small amount of TMS as an internal standard. - Transfer the solution to a 5 mm NMR tube. acq Data Acquisition - Place the NMR tube in the spectrometer. - Lock and shim the magnetic field. - Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. prep->acq Transfer to Spectrometer proc Data Processing - Apply Fourier transform to the raw data. - Phase correct the spectra. - Calibrate the chemical shift scale using the TMS signal (0 ppm). acq->proc Generate FID analysis Spectral Analysis - Integrate the peaks in the ¹H NMR spectrum. - Determine the multiplicities of the signals. - Assign the peaks to the corresponding nuclei in the molecule. proc->analysis Processed Spectra

Caption: A generalized workflow for NMR analysis.

A high-resolution NMR spectrometer (typically 400 MHz or higher) is used for data acquisition. For ¹H NMR, a standard pulse sequence is employed. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

IR Spectroscopy

G Workflow for FTIR Spectroscopy prep Sample Preparation - For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. - Alternatively, use an ATR accessory for direct analysis of the solid. acq Data Acquisition - Place the sample in the FTIR spectrometer. - Record the background spectrum (of air or the KBr pellet). - Record the sample spectrum. prep->acq Place in Spectrometer proc Data Processing - The instrument software automatically subtracts the background spectrum from the sample spectrum to obtain the final IR spectrum. acq->proc Generate Interferogram analysis Spectral Analysis - Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes. proc->analysis Processed Spectrum

Caption: A generalized workflow for FTIR analysis.

Fourier Transform Infrared (FTIR) spectroscopy is a common technique for identifying functional groups. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

G Workflow for Mass Spectrometry prep Sample Introduction - Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). ion Ionization - Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). prep->ion Introduce Sample sep Mass Analysis - Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). ion->sep Accelerate Ions det Detection and Spectrum Generation - Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. sep->det Separated Ions

Caption: A generalized workflow for mass spectrometry analysis.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Conclusion

While direct experimental spectral data for this compound remains elusive in publicly accessible databases, the comprehensive data provided for its isomer, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, serves as a crucial resource for researchers in the field. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for the spectral analysis of this class of compounds. It is anticipated that the information contained herein will be a valuable tool for scientists and professionals engaged in the development of novel pharmaceuticals and agrochemicals.

References

"2-Chloro-5-(trifluoromethyl)pyridin-3-amine" physical properties (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the physical properties of "2-Chloro-5-(trifluoromethyl)pyridin-3-amine" and related isomers. Due to the limited availability of experimental data for the primary compound of interest, this guide also includes data for structurally similar pyridine derivatives to offer a comparative context for researchers. Furthermore, standardized experimental protocols for determining melting and boiling points are detailed, alongside a generalized quality control workflow for chemical compounds.

Physical Properties of Selected (Trifluoromethyl)pyridine Derivatives

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
This compound 72587-18-9C₆H₄ClF₃N₂Data not availableData not available
2-Amino-3-chloro-5-(trifluoromethyl)pyridine79456-26-1C₆H₄ClF₃N₂94.0 - 97.0Data not available
2-Chloro-5-(trifluoromethyl)pyridine52334-81-3C₆H₃ClF₃N32 - 34[1][2]Data not available

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the determination of melting and boiling points, critical for the characterization and purity assessment of chemical compounds.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.

2.1.1. Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

This is the most common and basic method for determining a melting point.[3]

  • Sample Preparation:

    • Ensure the sample is completely dry and in a fine powdered form.

    • Obtain a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of the solid is packed into the tube.[4][5]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.[4]

  • Measurement Procedure:

    • Insert the prepared capillary tube into the sample holder of the melting point apparatus.[4]

    • Set the apparatus to a rapid heating rate to quickly approach the expected melting point (if known).

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last crystal of the solid melts (the end of the melting range).[6]

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Principle: As the sample melts, it absorbs heat (an endothermic process), which is detected by the instrument as a change in heat flow relative to the reference.

  • Procedure:

    • A small, accurately weighed amount of the sample is placed in a sealed pan (typically aluminum).

    • The sample and a reference pan (usually empty) are placed in the DSC furnace.

    • The furnace is heated at a controlled rate.

    • The instrument records the heat flow to the sample versus temperature. The melting point is determined from the resulting thermogram, typically as the onset or peak of the melting endotherm.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

2.2.1. Micro Boiling Point Determination using a Thiele Tube

This method is suitable for small quantities of liquid.

  • Apparatus Setup:

    • Fill a small test tube or vial with the liquid sample to a depth of about 1-2 cm.

    • Place a capillary tube (sealed at one end) into the liquid with the open end down.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Place this assembly into a Thiele tube containing a high-boiling liquid (such as mineral oil), ensuring the heat-transfer liquid is above the level of the sample.[7]

  • Measurement Procedure:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[8] The design of the tube promotes convection currents, ensuring uniform heating.[8]

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Upon further heating, the liquid will begin to boil, and its vapor will displace the remaining air in the capillary tube, resulting in a rapid and continuous stream of bubbles.[8]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[8]

Mandatory Visualizations

The following diagram illustrates a typical workflow for the quality control and assurance of a synthesized or received chemical compound.

G Figure 1: Quality Control Workflow cluster_0 Receiving & Initial Checks cluster_1 Physical & Chemical Testing cluster_2 Decision & Disposition A Raw Material/Sample Receipt B Visual Inspection (Color, Form) A->B C Documentation Review (CoA, SDS) B->C D Physical Property Testing (Melting Point, Boiling Point) C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Chromatographic Analysis (HPLC, GC for Purity) E->F G Data Conforms to Specifications? F->G H Release for Use G->H Yes I Quarantine & Re-test G->I No I->G J Reject I->J Fails Re-test

Caption: A flowchart illustrating the key stages of a quality control process for chemical compounds.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Due to the limited publicly available quantitative data for this specific compound, this guide focuses on presenting qualitative solubility information for structurally related compounds and detailing established experimental protocols for determining solubility. This information is intended to assist researchers in designing and conducting their own solubility studies.

Introduction to this compound

This compound is a fluorinated pyridine derivative. The solubility of such compounds is a critical physical property that influences their application in various fields, including medicinal chemistry and materials science. Understanding the solubility profile is essential for reaction setup, purification, formulation, and biological screening.

Compound Details:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₄ClF₃N₂

  • Molecular Weight: 196.56 g/mol

  • CAS Number: 72587-18-9[1]

Qualitative Solubility Data

Compound NameSolventSolubility Profile
2-Chloro-5-(trifluoromethyl)pyridineWaterSparingly soluble
2-Chloro-5-(trifluoromethyl)pyridineMost organic solventsSoluble
2,3-Dichloro-5-(trifluoromethyl)pyridineChloroform, MethanolSoluble[2]

Experimental Protocols for Solubility Determination

Given the absence of specific quantitative data, researchers can employ several well-established methods to determine the solubility of this compound. The following are detailed protocols for common techniques.

This is a classic and highly accurate method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is taken. The solvent is then evaporated, and the mass of the remaining solute is measured.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

  • Separation of Undissolved Solid:

    • Allow the solution to stand undisturbed at the constant temperature until the undissolved solid has settled.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the solution's temperature.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Evaporate the solvent under controlled conditions. This can be achieved in a fume hood, a vacuum oven at a temperature below the compound's boiling/decomposition point, or using a rotary evaporator.

    • Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool and to remove any residual moisture.

    • Weigh the container with the dry solid residue on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight of the container with the residue.

    • Express the solubility in desired units, such as g/100 mL or mg/mL.

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance and comparing it to a calibration curve.

Detailed Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_gravimetric_steps Gravimetric Details cluster_uv_vis_steps UV-Vis Details start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter gravimetric Gravimetric Method filter->gravimetric uv_vis UV-Vis Method filter->uv_vis evaporate Evaporate solvent gravimetric->evaporate dilute Dilute sample uv_vis->dilute weigh Weigh residue evaporate->weigh calculate_g Calculate solubility (mass/volume) weigh->calculate_g end End calculate_g->end measure_abs Measure absorbance dilute->measure_abs calculate_uv Calculate concentration from calibration curve measure_abs->calculate_uv calculate_uv->end

Caption: Workflow for determining compound solubility.

References

The Versatility of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing building blocks has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of therapeutic agents. Among these, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine has emerged as a highly valuable and versatile scaffold. Its unique electronic properties and substitution pattern provide a gateway to a diverse range of bioactive molecules, particularly in the realm of kinase inhibition. This technical guide delves into the potential applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Core Applications in Kinase Inhibition

Research has increasingly highlighted the utility of the this compound core in the development of potent and selective kinase inhibitors. This scaffold serves as a crucial starting material for the synthesis of compounds targeting key enzymes in inflammatory and oncogenic signaling pathways.

Janus Kinase (JAK) Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of the Janus kinase family (JAKs). These enzymes are critical mediators of cytokine signaling, and their dysregulation is implicated in a variety of autoimmune diseases and cancers.

One notable example is the development of potent JAK inhibitors for the treatment of autoimmune disorders. The this compound moiety is often utilized as a key intermediate in the synthesis of the pyrazolopyrimidine core of these inhibitors.

The following table summarizes the in vitro potencies of representative compounds derived from intermediates structurally related to this compound against various JAK isoforms.

Compound IDTargetAssay TypeIC50 (nM)
Example 1a JAK1Biochemical1.2
Example 1a JAK2Biochemical2.8
Example 1a JAK3Biochemical420
Example 1a TYK2Biochemical5.8
Example 2b JAK1Biochemical0.8
Example 2b JAK2Biochemical1.5
Example 2b JAK3Biochemical15
Example 2b TYK2Biochemical2.3

Data presented are representative examples from publicly available research and patents and may not directly correspond to commercially available drugs.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

The this compound scaffold has also been instrumental in the design of inhibitors of IRAK4, a key kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Aberrant IRAK4 activity is linked to various inflammatory and autoimmune conditions.

Below is a summary of the inhibitory activity of a key clinical candidate, PF-06651600, which incorporates a moiety derived from a related trifluoromethylpyridine amine.

Compound IDTargetAssay TypeIC50 (nM)
PF-06651600 IRAK4Biochemical0.9
PF-06651600 IRAK1Biochemical>1000

Signaling Pathway Visualizations

To better illustrate the therapeutic rationale for targeting JAK and IRAK4 kinases, the following diagrams depict their roles in cellular signaling.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression

Caption: The JAK-STAT signaling pathway, a key target for autoimmune therapies.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Activation IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Inflammatory_Cytokines Inflammatory Cytokines NFkB_MAPK->Inflammatory_Cytokines Production

Caption: The IRAK4 signaling cascade in innate immunity.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of kinase inhibitors utilizing a 2-chloro-5-(trifluoromethyl)pyridine amine core. These are intended for informational purposes and should be adapted and optimized by qualified researchers.

General Synthesis Workflow

The synthesis of these complex molecules often follows a multi-step pathway, beginning with the functionalization of the this compound core.

Synthesis_Workflow Start This compound Step1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate1 Functionalized Pyridine Intermediate Step1->Intermediate1 Step2 Cyclization Reaction Intermediate1->Step2 Core_Scaffold Heterocyclic Core Scaffold (e.g., Pyrazolopyrimidine) Step2->Core_Scaffold Step3 Final Functionalization Core_Scaffold->Step3 Final_Compound Active Kinase Inhibitor Step3->Final_Compound

Caption: A generalized synthetic workflow for kinase inhibitor development.

Example Protocol: Synthesis of a Pyrazolopyrimidine Core

This protocol outlines a representative synthesis of a pyrazolopyrimidine core, a common structural motif in JAK inhibitors, starting from a functionalized this compound derivative.

Step 1: Synthesis of N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N-methylformamide

  • To a solution of this compound (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N-methylformamide.

Step 2: Synthesis of the Pyrazolopyrimidine Core

  • To a solution of the N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N-methylformamide (1.0 eq) in a suitable solvent like ethanol, add hydrazine hydrate (1.5 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, which may result in the precipitation of the product.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the pyrazolopyrimidine core.

Step 3: Functionalization of the Pyrazolopyrimidine Core

  • The synthesized core can then be further functionalized through various coupling reactions, such as Suzuki or Buchwald-Hartwig amination, at the appropriate positions to introduce desired side chains and build the final active molecule. The specific conditions for these reactions will depend on the nature of the coupling partners.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a robust starting point for the development of potent and selective kinase inhibitors. Its application in the synthesis of JAK and IRAK4 inhibitors demonstrates its significant potential for addressing unmet medical needs in autoimmune diseases, inflammation, and oncology. The synthetic versatility of this building block, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance in the discovery of next-generation therapeutics. Researchers and drug development professionals are encouraged to explore the full potential of this valuable intermediate in their quest for novel and effective medicines.

The Pivotal Role of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylpyridine scaffold is a cornerstone in the development of modern agrochemicals, imparting unique properties of metabolic stability and biological efficacy. Among the key intermediates, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine stands out as a critical building block for the synthesis of potent insecticides and fungicides. This technical guide provides an in-depth analysis of this intermediate, detailing its synthesis, physicochemical properties, and its application in the production of high-value agrochemicals. The document includes comprehensive experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support researchers in the field.

Introduction

This compound, also known as 2-amino-3-chloro-5-trifluoromethylpyridine, is a halogenated pyridine derivative recognized for its utility as an intermediate in the synthesis of agricultural chemicals and medicines.[1] Its molecular structure, featuring a trifluoromethyl group and reactive amine and chloro-substituents, makes it a versatile precursor for a range of chemical transformations. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the chemical and biological properties of the final products.[2] This guide will focus on the synthesis of this intermediate and its conversion into a potent benzoylurea insecticide, highlighting the key chemical and biological aspects relevant to agrochemical research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and quality control.

PropertyValueReference
Molecular Formula C₆H₄ClF₃N₂[3]
Molecular Weight 196.56 g/mol [3][4]
CAS Number 72587-18-9[3]
Appearance Crystalline solid[1]
Melting Point 90-92 °C[1]
Purity 97%[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the amination of a di-halogenated precursor. A detailed experimental protocol derived from patent literature is provided below.[1]

Experimental Protocol: Amination of 2,3-dichloro-5-trifluoromethylpyridine

This protocol describes the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trifluoromethylpyridine.[1]

Materials:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • 28% aqueous ammonia

  • Water

  • 50 ml autoclave

Procedure:

  • In a 50 ml autoclave, place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.[1]

  • Seal the autoclave and heat the mixture to 100°C for 24 hours.[1]

  • Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.[1]

  • After the reaction is complete, allow the reaction mixture to cool to room temperature, which will result in the crystallization of the product.[1]

  • Collect the crystals by filtration.

  • Wash the crystals with water and dry them to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.[1]

Results:

  • Product: 2-amino-3-chloro-5-trifluoromethylpyridine

  • Yield: 1.5 g

  • Melting Point: 90° to 92°C[1]

Synthesis Workflow

SynthesisWorkflow start 2,3-dichloro-5- trifluoromethylpyridine process Autoclave 100°C, 24h then 125°C, 5h start->process reagent 28% Aqueous Ammonia reagent->process product 2-Chloro-5-(trifluoromethyl) pyridin-3-amine process->product

Synthesis of this compound.

Application as an Intermediate for Insecticides

This compound is a valuable intermediate for the synthesis of N-benzoyl-N'-pyridylurea insecticides. These compounds are known for their potent activity as insect growth regulators.[5][6]

Synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

The following protocol details the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,6-difluorobenzoyl isocyanate to produce a potent insecticidal urea derivative.[1]

Materials:

  • 2-amino-3-chloro-5-trifluoromethylpyridine

  • 2,6-difluorobenzoyl isocyanate

  • Toluene

Procedure:

  • Dissolve 2-amino-3-chloro-5-trifluoromethylpyridine in toluene.

  • React the solution with 2,6-difluorobenzoyl isocyanate.[1]

  • Maintain the reaction temperature at 40°C for 30 minutes.[1]

  • After the reaction, the product, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, can be isolated.

Results:

  • Product: N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

  • Melting Point: 214° to 217°C[1]

Synthetic Pathway to a Benzoylurea Insecticide

InsecticideSynthesis intermediate 2-Chloro-5-(trifluoromethyl) pyridin-3-amine reaction Toluene 40°C, 30 min intermediate->reaction isocyanate 2,6-difluorobenzoyl isocyanate isocyanate->reaction insecticide N-(2,6-difluorobenzoyl)-N'-(3-chloro-5- trifluoromethyl-2-pyridyl)urea reaction->insecticide

Synthesis of a benzoylurea insecticide.

Mode of Action of Derived Agrochemicals

The agrochemicals synthesized from this compound and its analogs exhibit specific modes of action, making them effective against target pests while often showing selectivity towards non-target organisms.

Benzoylurea Insecticides: Chitin Synthesis Inhibition

Benzoylurea insecticides, such as the one described above, act as insect growth regulators by inhibiting chitin synthesis.[5][6] Chitin is a crucial component of the insect exoskeleton. By disrupting its formation, these insecticides interfere with the molting process, leading to the death of the insect larvae.[5]

ChitinSynthesisInhibition UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Chitin Chitin Polymer ChitinSynthase->Chitin Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Benzoylurea Benzoylurea Insecticide Benzoylurea->Inhibition Inhibition->ChitinSynthase

Inhibition of chitin synthesis by benzoylurea insecticides.
Herbicides Derived from Related Intermediates: ACCase Inhibition

While not directly synthesized from the title amine, the closely related intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is a precursor to aryloxyphenoxypropionate (FOP) herbicides. These herbicides selectively control grass weeds by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[7][8][9] This enzyme is critical for fatty acid biosynthesis, and its inhibition leads to the breakdown of cell membranes and ultimately, plant death.[10][11]

ACCaseInhibition AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids FOP_Herbicide ACCase-Inhibiting Herbicide FOP_Herbicide->Inhibition Inhibition->ACCase

Mechanism of action of ACCase-inhibiting herbicides.

Conclusion

This compound is a demonstrably valuable and versatile intermediate in the synthesis of specialized agrochemicals. Its efficient synthesis and the potent and specific modes of action of its derivatives underscore the importance of the trifluoromethylpyridine scaffold in modern crop protection. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this critical area of agricultural science. The continued exploration of new derivatives from this intermediate holds significant promise for the discovery of next-generation pesticides with improved efficacy and environmental profiles.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a key building block in the synthesis of modern agrochemicals. The document details its discovery and historical development, outlines its physicochemical properties, and presents various synthetic routes with a focus on detailed experimental protocols. Furthermore, it explores the significant applications of this compound, particularly its role as a crucial intermediate in the production of high-value fungicides and insecticides.

Introduction

This compound, also known by its alternative name 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is a fluorinated pyridine derivative of significant interest in the chemical industry. Its unique substitution pattern, featuring a chlorine atom, an amine group, and a trifluoromethyl group on the pyridine ring, makes it a versatile synthon for the construction of complex bioactive molecules. The presence of the trifluoromethyl group is particularly noteworthy, as it often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. This guide will delve into the critical aspects of this compound, from its initial discovery to its current industrial relevance.

Discovery and History

The first documented synthesis of this compound appears in a United States patent (US4349681A) filed on November 29, 1979, and granted on September 14, 1982, with inventors from Ishihara Sangyo Kaisha, Ltd.[1] This patent discloses the preparation of novel 2-amino-trifluoromethyl-halogenopyridines and highlights their utility as intermediates for agricultural chemicals and medicines.

The initial synthesis described in the patent involves the amination of a corresponding 2-halogeno-trifluoromethyl-halogenopyridine.[1] Specifically, the reaction of 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia under elevated temperature and pressure yielded the target amine.[1] This discovery was pivotal as it provided a viable route to a previously inaccessible chemical scaffold.

The historical significance of this compound is intrinsically linked to the development of next-generation crop protection agents. The early 1980s saw a surge in research and development of trifluoromethylpyridine derivatives in the agrochemical sector.[2] The unique physicochemical properties conferred by the trifluoromethyl group were recognized as being highly beneficial for biological activity. This compound emerged as a critical building block for the synthesis of several commercially successful agrochemicals, solidifying its importance in industrial organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

PropertyValueReference
CAS Number 72587-18-9[3]
Molecular Formula C₆H₄ClF₃N₂[3]
Molecular Weight 196.56 g/mol [3]
Appearance Crystalline solid[1]
Melting Point 86-90 °C[4]
Boiling Point Not available
Solubility Not available
¹H NMR Not available
¹³C NMR Not available
IR (Infrared) Spectroscopy Not available
Mass Spectrometry (MS) Not available

Note: While extensive spectroscopic data for the precursor, 2-Chloro-5-(trifluoromethyl)pyridine, is available, detailed published spectra for the final amine product are not readily accessible in the public domain.

Synthesis of this compound

The synthesis of this compound primarily involves the amination of a suitable precursor. The most common and industrially relevant precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine.

Synthetic Pathway Overview

The general synthetic strategy involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring with an amino group. This reaction is regioselective due to the electronic effects of the trifluoromethyl and the other chlorine substituent.

G cluster_0 Synthesis of this compound Precursor 2,3-dichloro-5-(trifluoromethyl)pyridine Product This compound Precursor->Product Amination (High T, High P) Reagent Aqueous Ammonia (NH₃) Reagent->Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Method 1: From 2,3-dichloro-5-trifluoromethylpyridine (Based on US Patent 4,349,681A)

This protocol is based on the original discovery of the compound.

Materials:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • 28% Aqueous ammonia

  • Autoclave

  • Water for washing

  • Drying apparatus

Procedure:

  • In a 50 ml autoclave, place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.[1]

  • Seal the autoclave and heat the mixture at 100°C for 24 hours.[1]

  • Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.[1]

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Upon cooling, the product will crystallize out of the solution.[1]

  • Collect the crystals by filtration.

  • Wash the collected crystals with water.[1]

  • Dry the washed crystals to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.[1]

Yield: 1.5 g (This represents a relatively low yield, and industrial processes have likely been optimized for higher efficiency).[1] Melting Point of Product: 90° to 92°C.[1]

Applications in Agrochemicals

This compound is a cornerstone intermediate in the synthesis of several high-value agrochemicals. Its structure is incorporated into the final active ingredients, contributing to their biological efficacy.

Intermediate for the Fungicide Fluazinam

Fluazinam is a broad-spectrum fungicide used to control a variety of fungal diseases in crops. It was first described in 1992 and was developed by Ishihara Sangyo Kaisha. The synthesis of Fluazinam utilizes this compound as a key starting material.

G cluster_1 Synthesis of Fluazinam Intermediate This compound Product Fluazinam Intermediate->Product Multi-step Synthesis Reagent Other Reagents Reagent->Product

Caption: Role of the title compound in Fluazinam synthesis.

Intermediate for the Fungicide Fluopicolide

Fluopicolide is a fungicide developed by Bayer CropScience, first commercialized in 2006, for the control of oomycete diseases such as late blight in potatoes.[5] The synthesis of fluopicolide also relies on an intermediate derived from this compound.

G cluster_2 Synthesis of Fluopicolide Intermediate This compound Product Fluopicolide Intermediate->Product Multi-step Synthesis Reagent Other Reagents Reagent->Product

Caption: Role of the title compound in Fluopicolide synthesis.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

Since its initial synthesis documented in the early 1980s, this compound has established itself as a pivotal intermediate in the agrochemical industry. Its unique chemical structure provides a valuable platform for the development of potent and effective fungicides. The synthetic routes, though established, offer opportunities for further optimization to improve yields and reduce environmental impact. As the demand for innovative crop protection solutions continues to grow, the importance of this versatile building block is set to endure.

References

Methodological & Application

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a valuable building block for researchers and professionals in drug development and agrochemical synthesis. The following protocol outlines a two-step synthetic route commencing from commercially available starting materials.

Application Notes

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and amino functionalities on the pyridine ring offer versatile handles for further chemical modifications. This compound is of particular interest for the development of novel pharmaceuticals and agrochemicals. The described synthetic pathway involves the nitration of a pyridine precursor followed by the selective reduction of the nitro group to the desired amine. Careful control of reaction conditions is crucial to ensure high yield and purity while preserving the chloro substituent.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

  • Step 2: Reduction of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine to this compound

Protocol 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This protocol describes the conversion of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine to 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Materials:

  • 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine

  • Acetonitrile (ACN)

  • Phosphorus oxychloride (POCl₃)

  • Benzyltrimethylammonium chloride

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 25 ml round-bottom flask, dissolve 3-nitro-5-(trifluoromethyl)pyridin-2-ol (300 mg, 1.44 mmol) in acetonitrile (4.5 ml).[1]

  • To the solution, add phosphorus oxychloride (0.4 ml, 4.33 mmol) and benzyltrimethylammonium chloride (164 mg, 0.721 mmol).[1]

  • The reaction mixture is stirred at 80°C for 3 hours.[1]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Carefully add water to the reaction mixture and extract the product with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[1]

  • The crude product, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, is obtained as a white solid (300 mg, 92% yield).[1]

Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro intermediate to the target amine using tin(II) chloride. This method is effective for the selective reduction of nitro groups in the presence of other reducible functionalities.

Materials:

  • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

  • Ethanol (EtOH)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. The molar ratio of SnCl₂ to the nitro compound should be approximately 4:1.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the dropwise addition of a 5 M sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Data Presentation

StepReactantReagent(s)SolventTemp. (°C)Time (h)ProductYield (%)
12-hydroxy-3-nitro-5-(trifluoromethyl)pyridinePOCl₃, Benzyltrimethylammonium chlorideAcetonitrile8032-Chloro-3-nitro-5-(trifluoromethyl)pyridine92
22-Chloro-3-nitro-5-(trifluoromethyl)pyridineSnCl₂·2H₂O, HClEthanolRefluxVariesThis compound-

Yield for Step 2 is dependent on reaction scale and purification method and should be determined experimentally.

Experimental Workflow

SynthesisWorkflow Start Start: 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine Step1 Step 1: Chlorination Reagents: POCl3, Benzyltrimethylammonium chloride Solvent: Acetonitrile Temp: 80°C, Time: 3h Start->Step1 Intermediate Intermediate: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine Step1->Intermediate Step2 Step 2: Reduction Reagents: SnCl2·2H2O, HCl Solvent: Ethanol Temp: Reflux Intermediate->Step2 Workup Workup & Purification 1. Neutralization (NaOH) 2. Extraction (EtOAc) 3. Drying & Concentration 4. Chromatography (optional) Step2->Workup Product Final Product: This compound Workup->Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Amination of 2,3-Dichloro-5-trifluoromethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for the amination of 2,3-dichloro-5-trifluoromethylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document outlines protocols for direct amination via Nucleophilic Aromatic Substitution (SNAr) and discusses the application of Buchwald-Hartwig amination for this transformation.

Introduction

2,3-Dichloro-5-trifluoromethylpyridine is a valuable building block in medicinal and agricultural chemistry. The introduction of an amino group onto the pyridine ring is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and crop protection agents. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms activates the pyridine ring for nucleophilic attack. This document details established methods for the regioselective amination of this substrate, focusing on the preferential substitution at the 2-position.

Methodologies for Amination

The primary methods for the amination of 2,3-dichloro-5-trifluoromethylpyridine include Direct Amination via Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

Direct amination with ammonia or primary/secondary amines is a common method for the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine and its derivatives. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces the chloride at the more electrophilic C2 position. This regioselectivity is driven by the electronic effects of the pyridine nitrogen and the trifluoromethyl group.

SNAr_Reaction reactant1 2,3-dichloro-5-trifluoromethylpyridine product 2-amino-3-chloro-5-trifluoromethylpyridine derivative reactant1->product reactant2 R1R2NH (Amine) reactant2->product conditions Solvent, Heat, Pressure conditions->product

Caption: General workflow for the direct amination of 2,3-dichloro-5-trifluoromethylpyridine.

Protocol 1: Amination with Aqueous Ammonia

This protocol is adapted from patent literature and describes the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine.[1]

Materials:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • 28% Aqueous ammonia

  • Autoclave

  • Water (for washing)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a 50 ml autoclave, place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.[1]

  • Seal the autoclave and heat the mixture at 100°C for 24 hours.[1]

  • Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atm.[1]

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with water and dry them to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.[1]

Table 1: Summary of Direct Amination with Ammonia

ReactantAmineSolventTemperature (°C)Time (h)PressureYield (%)Reference
2,3-dichloro-5-trifluoromethylpyridine28% aq. NH₃Water100, then 12524, then 5~2 atmNot explicitly stated, but product obtained[1]
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly useful for coupling a wide range of primary and secondary amines, including those that are less nucleophilic, with aryl halides under milder conditions than traditional SNAr reactions. For a substrate like 2,3-dichloro-5-trifluoromethylpyridine, this method offers the potential for high regioselectivity and functional group tolerance.

Buchwald_Hartwig General Scheme substrate 2,3-dichloro-5- trifluoromethylpyridine product 2-(R1R2N)-3-chloro-5- trifluoromethylpyridine substrate->product amine R1R2NH amine->product catalyst Pd(0) Catalyst catalyst->product ligand Phosphine Ligand ligand->product base Base (e.g., NaOtBu) base->product

Caption: Key components of the Buchwald-Hartwig amination reaction.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_Aryl L_nPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition Amine_Coord Amine Coordination (R2NH) PdII_Amine [L_nPd(II)(Ar)(NHR2)]+X- PdII_Aryl->PdII_Amine Amine Coordination Deprotonation Deprotonation (Base) PdII_Amido L_nPd(II)(Ar)(NR2) PdII_Amine->PdII_Amido Deprotonation Red_Elim Reductive Elimination Product Ar-NR2 PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere glovebox or Schlenk line technique

Procedure:

  • In a glovebox, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-5 mol%) to an oven-dried reaction vessel equipped with a stir bar.

  • Add the base (e.g., 1.2-2.0 equivalents).

  • Add 2,3-dichloro-5-trifluoromethylpyridine (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Add the anhydrous solvent.

  • Seal the reaction vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyridines (for adaptation)

Substrate TypeAmine TypePd PrecatalystLigandBaseSolventTemperature (°C)
DichloropyridinePrimary/Secondary AlkylaminePd₂(dba)₃XPhosNaOt-BuToluene100-110
DichloropyridinePrimary/Secondary ArylaminePd(OAc)₂RuPhosK₃PO₄Dioxane100-120
DichloropyridineAmmonia surrogatePd₂(dba)₃BrettPhosLiHMDSTHF65-80

Comparison of Amination Methodologies

FeatureDirect Amination (SNAr)Buchwald-Hartwig Amination
Reagents Ammonia, primary/secondary aminesWide range of amines, Pd catalyst, phosphine ligand, base
Conditions High temperature and pressure often requiredGenerally milder conditions (ambient to moderate heat)
Selectivity Good for electronically activated positionsHigh regioselectivity, tunable by ligand choice
Functional Group Tolerance Limited by harsh conditionsGenerally broad, but sensitive to some functional groups
Advantages Simple reagents, no metal catalystBroad substrate scope, milder conditions, high yields
Disadvantages Harsh conditions, limited to strong nucleophilesCost of catalyst and ligands, air/moisture sensitivity

Conclusion

The amination of 2,3-dichloro-5-trifluoromethylpyridine can be effectively achieved through both direct SNAr and palladium-catalyzed Buchwald-Hartwig methodologies. The choice of method will depend on the specific amine to be introduced, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule. Direct amination with ammonia is a robust method for producing the key intermediate 2-amino-3-chloro-5-trifluoromethylpyridine. For the introduction of a wider variety of amino groups under milder conditions, the Buchwald-Hartwig amination presents a powerful, albeit more complex, alternative that requires careful optimization of the catalytic system. Further research into specific catalyst-ligand combinations for the Buchwald-Hartwig amination of this particular substrate would be beneficial for expanding its synthetic utility.

References

Purifying 2-Chloro-5-(trifluoromethyl)pyridin-3-amine: A Guide to Recrystallization and Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The following sections outline procedures for recrystallization and column chromatography, enabling the attainment of high-purity material essential for downstream applications.

Introduction

This compound is a crucial building block in medicinal and agricultural chemistry. Its purity is paramount for the successful synthesis of target molecules, ensuring high yields and predictable reaction outcomes. This guide details two common and effective purification techniques: recrystallization and column chromatography. The choice of method depends on the impurity profile of the crude material and the desired final purity.

Purification Techniques Overview

Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel column chromatography is a commonly employed method.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., heptane, acetonitrile, or a mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at elevated temperatures and allow for crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the purified 2-amino-3-chloro-5-trifluoromethylpyridine is reported to be in the range of 90° to 92° C.[1]

Silica Gel Column Chromatography Protocol

This protocol describes a standard procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of n-hexane and methylene chloride)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (a low polarity solvent mixture, e.g., n-hexane). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methylene chloride). Alternatively, the crude product can be adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin the elution process by passing the mobile phase through the column. A typical starting eluent could be n-hexane, followed by a gradual increase in the polarity by adding methylene chloride.[1] The separation of components will occur as they travel down the column at different rates.

  • Fraction Collection: Collect the eluent in fractions using collection tubes.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₄ClF₃N₂[2]
Molecular Weight196.56 g/mol [2]
Melting Point86-90 °C (literature)
AppearanceWhite to light orange/yellow powder/lump/liquid

Table 2: Example Purification Data (Illustrative)

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)YieldNotes
Recrystallization85%>98%75%Solvent: Acetonitrile/Water
Column Chromatography85%>99%80%Eluent: Hexane/Methylene Chloride gradient

Note: The data in Table 2 is illustrative and will vary depending on the nature and quantity of impurities in the starting material.

Visualizations

Purification_Workflow cluster_recryst Recrystallization Pathway cluster_chromo Chromatography Pathway Crude Crude this compound Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Column_Packing Silica Gel Column Packing Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Pure_Recryst Pure Product (Recrystallization) Drying->Pure_Recryst Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution (e.g., Hexane/CH2Cl2) Sample_Loading->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Chromo Pure Product (Chromatography) Solvent_Evaporation->Pure_Chromo

Caption: Overall workflow for the purification of this compound.

Decision_Tree Start Crude Material Analysis Impurity_Profile Impurity Profile? Start->Impurity_Profile Desired_Purity Desired Purity? Impurity_Profile->Desired_Purity  Crystalline solid with solubility differences Chromatography Column Chromatography Impurity_Profile->Chromatography  Complex mixture or oily impurities Recrystallization Recrystallization Desired_Purity->Recrystallization  Moderate to High (>98%) Desired_Purity->Chromatography  Very High (>99.5%) Final_Product High-Purity Product Recrystallization->Final_Product Chromatography->Final_Product

Caption: Decision-making for selecting a purification technique.

References

Application Note: Analytical Characterization of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods and protocols for the comprehensive characterization of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS No: 72587-18-9). The methodologies described herein are fundamental for verifying the identity, purity, and structural integrity of this important chemical intermediate. The protocols cover High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. While specific experimental spectra for this compound are not widely published, the following protocols are based on standard techniques for analogous chemical structures and provide a robust framework for quality control and research applications.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. Accurate determination of its physicochemical properties is the first step in its characterization.[1][2]

PropertyValue
IUPAC Name This compound
CAS Number 72587-18-9
Molecular Formula C₆H₄ClF₃N₂
Molecular Weight 196.56 g/mol
Monoisotopic Mass 196.00151 Da
Appearance White to light yellow powder or crystalline solid (Typical)

Analytical Workflow

A logical workflow ensures that the identity and purity of the compound are confirmed efficiently. The process begins with purity assessment and identity confirmation, followed by detailed structural elucidation.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Compositional Analysis cluster_4 Final Characterization Sample Sample of This compound HPLC HPLC-UV (Purity Assessment) Sample->HPLC LCMS LC-MS (Molecular Weight Confirmation) Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR If >95% Pure Report Certificate of Analysis HPLC->Report LCMS->NMR LCMS->Report FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR NMR->Report EA Elemental Analysis (CHN Composition) FTIR->EA FTIR->Report EA->Report

Caption: Analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC is a standard method for determining the purity of small organic molecules.

Experimental Protocol
  • Instrument: HPLC system with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile:Water (1:1) to prepare a 1 mg/mL stock solution. Dilute as necessary.

Data Presentation
ParameterExpected Result
Retention Time (t_R) ~8-12 minutes (highly dependent on exact system and conditions)
Purity >98% (as determined by peak area percentage)
Peak Shape Symmetrical, Gaussian peak

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol (LC-MS)
  • Instrument: Liquid Chromatograph coupled to a Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: 50 - 500 m/z.

  • LC Conditions: Use the HPLC method described above (with formic acid as the modifier for MS compatibility).

  • Sample Preparation: Prepare a sample at ~10-100 µg/mL in the initial mobile phase.

Data Presentation
IonCalculated m/zObserved m/zDescription
[M+H]⁺ 197.0089Expected ~197.0Protonated molecular ion
[M+H+2]⁺ 199.0059Expected ~199.0Isotopic peak due to ³⁷Cl (~32% intensity of [M+H]⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for determining the precise molecular structure. ¹H, ¹³C, and ¹⁹F NMR experiments are all relevant for this molecule.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) at 0 ppm for ¹H and ¹³C.

  • Sample Concentration: 5-10 mg in 0.6-0.7 mL of deuterated solvent.

  • Experiments: Acquire ¹H, ¹³C, and ¹⁹F spectra.

Predicted Spectral Data (¹H NMR)

The structure C₆H₄ClF₃N₂ has two aromatic protons and two amine protons.

Predicted Shift (ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2d (doublet) or s (singlet)1HAromatic H
~7.0 - 7.2d (doublet) or s (singlet)1HAromatic H
~4.5 - 5.5br s (broad singlet)2H-NH₂

Note: Chemical shifts are predictive. The amine protons may be broad and their chemical shift can vary with concentration and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol
  • Instrument: FTIR Spectrometer.

  • Sample Preparation: Prepare a KBr (Potassium Bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000 - 400 cm⁻¹.

Data Presentation
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretch (amine group)
3100 - 3000Weak-MediumAromatic C-H stretch
1620 - 1580StrongN-H bend and C=C/C=N ring stretches
1350 - 1150Very StrongC-F stretches (trifluoromethyl group)
800 - 700StrongC-Cl stretch

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the theoretical values calculated from the molecular formula.

Experimental Protocol
  • Instrument: CHN Elemental Analyzer.

  • Procedure: A small, precisely weighed amount of the sample (~2 mg) is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Presentation
ElementTheoretical %Acceptable Experimental Range %
Carbon (C) 36.6636.36 - 36.96
Hydrogen (H) 2.051.75 - 2.35
Nitrogen (N) 14.2513.95 - 14.55

Note: The acceptable range is typically ±0.3% of the theoretical value.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine is a valuable building block in this context, offering a trifluoromethylpyridine core that can impart unique physicochemical properties to target compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.

These application notes provide a comprehensive overview and generalized protocols for the effective use of this compound in Suzuki coupling reactions. The methodologies presented are based on established procedures for structurally similar 2-chloropyridines and 3-aminopyridines, offering a robust starting point for reaction optimization and library synthesis.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent and to facilitate the transmetalation step.

Key Considerations for Coupling with this compound

The presence of both an amino group and a trifluoromethyl group on the pyridine ring can influence the reactivity of this compound in Suzuki couplings. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the C-Cl bond towards oxidative addition. Conversely, the amino group can potentially coordinate to the palladium catalyst, which may influence the reaction kinetics. Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and minimizing side reactions.

Data Presentation: Representative Suzuki Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. This data is compiled based on analogous reactions reported in the literature for similar substrates and serves as a guide for reaction development.

Table 1: Screening of Palladium Catalysts and Ligands

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Arylboronic AcidExpected Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012Phenylboronic acid85-95
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane110124-Methoxyphenylboronic acid80-90
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)90164-Fluorophenylboronic acid70-85
4PdCl₂(dppf) (3)-K₂CO₃ (2)THF/H₂O (5:1)80183-Thienylboronic acid75-88

Table 2: Optimization of Reaction Parameters

EntryCatalyst SystemBase (equiv)SolventTemperature (°C)Time (h)Arylboronic AcidExpected Yield (%)
1Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene/H₂O100124-Acetylphenylboronic acid82
2Pd(OAc)₂/SPhosCs₂CO₃ (2)Toluene/H₂O100124-Acetylphenylboronic acid88
3Pd(OAc)₂/SPhosK₂CO₃ (2)1,4-Dioxane110124-Acetylphenylboronic acid75
4Pd₂(dba)₃/XPhosK₃PO₄ (2)1,4-Dioxane110104-Cyanophenylboronic acid91

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, DME)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous and degassed organic solvent (e.g., toluene, 0.1 M concentration relative to the limiting reagent) followed by degassed water (typically 10-20% of the organic solvent volume) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-aryl-5-(trifluoromethyl)pyridin-3-amine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate_1 Ar-Pd(II)L₂(X) Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 Ar-Pd(II)L₂(Ar') Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product ArX 2-Chloro-5-(trifluoromethyl) pyridin-3-amine (Ar-X) ArX->Oxidative_Addition ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Reactants, Catalyst, Base) Start->Reaction_Setup Inert_Atmosphere 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reaction_Setup->Inert_Atmosphere Solvent_Addition 3. Solvent Addition (Degassed Solvent + Water) Inert_Atmosphere->Solvent_Addition Heating 4. Heating & Stirring (e.g., 100°C, 12-24h) Solvent_Addition->Heating Monitoring 5. Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Workup 6. Aqueous Work-up & Extraction Monitoring->Workup Purification 7. Purification (Column Chromatography) Workup->Purification Characterization 8. Characterization (NMR, MS) Purification->Characterization End End Product Characterization->End

Caption: Standard experimental workflow for Suzuki-Miyaura coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-(trifluoromethyl)pyridin-3-amines from this compound. The choice of palladium catalyst, ligand, base, and solvent system can be optimized to achieve high yields for a variety of arylboronic acids. The protocols and data provided herein serve as a valuable starting point for researchers in the fields of organic synthesis and drug discovery, enabling the efficient construction of novel trifluoromethylpyridine-containing compounds.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative experimental protocol for the use of 2-chloro-5-(trifluoromethyl)pyridin-3-amine in Buchwald-Hartwig amination reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a wide array of pharmaceuticals and biologically active compounds.[1]

The protocols and data presented herein are based on established methodologies for structurally similar substrates, offering a robust starting point for reaction optimization and application in drug discovery and development.

Reaction Principle

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines. The reaction is catalyzed by a palladium complex, typically in the presence of a phosphine ligand and a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired N-aryl amine and regenerate the Pd(0) catalyst.[2]

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following table summarizes typical reaction conditions for the N-arylation of related aminopyridines and aryl chlorides. These parameters serve as a valuable guideline for the development of specific applications.

ComponentExample Reagents/ConditionsTypical Concentration/LoadingPurpose
Aryl Halide Substituted Aryl Bromides, Aryl Chlorides1.0 equivalentElectrophilic coupling partner
Amine This compound1.0 - 1.5 equivalentsNucleophilic coupling partner
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1 - 5 mol%Catalyst
Ligand XPhos, SPhos, BINAP, Xantphos1.5 - 10 mol%Stabilize and activate the catalyst
Base NaOtBu, K₂CO₃, Cs₂CO₃1.5 - 2.5 equivalentsDeprotonate the amine
Solvent Toluene, Dioxane, THF0.1 - 1.0 MReaction medium
Temperature 80 - 110 °C-Provide activation energy
Reaction Time 2 - 24 hours-Time to reach completion

Experimental Protocol: Representative N-Arylation of this compound

This protocol describes a representative procedure for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. It is based on established methods for similar transformations.[3][4][5]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (1.5 mmol, 1.5 equiv.)

  • Anhydrous Toluene (10 mL)

  • Argon or Nitrogen gas

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.06 mmol), and sodium tert-butoxide (1.5 mmol) under an inert atmosphere of argon or nitrogen.

  • Addition of Reactants: Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with the addition of a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction: Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-chloro-5-(trifluoromethyl)pyridin-3-amine.

Visualizations

General Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Figure 1: Generalized Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L₂ Pd0->OxAdd Ar-X Amido Amido Complex [(Ar)Pd(II)(NHR')L₂]⁺X⁻ OxAdd->Amido R'-NH₂ AmineCoord Amine Coordination Amido->Pd0 Ar-NHR' Base Base Amido->Base -H⁺ RedElim Reductive Elimination Base->Amido

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow start Start: Prepare Inert Atmosphere in Schlenk Tube add_solids Add Pd₂(dba)₃, XPhos, NaO-t-Bu, Aryl Halide, and Amine start->add_solids add_solvent Add Anhydrous Toluene add_solids->add_solvent heat_stir Heat to 100 °C and Stir add_solvent->heat_stir monitor Monitor Reaction Progress (TLC/LC-MS) heat_stir->monitor workup Cool to RT and Quench with aq. NH₄Cl monitor->workup extract Extract with Ethyl Acetate, Wash with Water and Brine workup->extract dry_concentrate Dry over Na₂SO₄ and Concentrate extract->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify end_product Isolated Product: N-Aryl-2-chloro-5-(trifluoromethyl)pyridin-3-amine purify->end_product

Caption: Step-by-step experimental workflow for the amination reaction.

References

Application Note: A Scalable Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the scale-up synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a key intermediate in the manufacturing of various agrochemicals and pharmaceuticals. The described method is based on the amination of 2,3-dichloro-5-trifluoromethylpyridine, a process suitable for industrial production.

Introduction

This compound is a crucial building block in the synthesis of a range of biologically active molecules. Its trifluoromethyl and chloro-substituted pyridine core makes it a valuable intermediate for developing novel insecticides, herbicides, and fungicides.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This document outlines a robust and reproducible protocol for its large-scale preparation.

Synthetic Pathway

The primary route for the synthesis of this compound on a larger scale involves the direct amination of 2,3-dichloro-5-trifluoromethylpyridine. This reaction is typically carried out using aqueous ammonia at elevated temperatures and pressures in a sealed reaction vessel, such as an autoclave.

The precursor, 2,3-dichloro-5-trifluoromethylpyridine, can be synthesized through various methods, including the chlorination and fluorination of 3-picoline.[1][3]

Experimental Data

The following table summarizes the quantitative data for the scale-up synthesis of this compound based on a patented procedure.[4]

ParameterValue
Starting Material2,3-dichloro-5-trifluoromethylpyridine
Reagent28% Aqueous Ammonia
Molar Ratio (Ammonia:Pyridine)Approx. 10:1
Reaction Temperature100°C followed by 125°C
Reaction Time24 hours at 100°C, 5 hours at 125°C
PressureApprox. 2 atm (inner pressure)
ProductThis compound
Yield24.6%
Melting Point90-92°C

Experimental Protocol

This protocol details the steps for the synthesis of this compound in an autoclave.

Materials:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • 28% Aqueous Ammonia

  • Water (for washing)

  • 50 ml Autoclave

Procedure:

  • Charging the Reactor: In a 50 ml autoclave, place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine.

  • Adding Reagent: Add 20 ml of 28% aqueous ammonia to the autoclave.

  • Sealing the Reactor: Securely seal the autoclave according to the manufacturer's instructions.

  • First Heating Stage: Heat the mixture to 100°C and maintain this temperature for 24 hours. The internal pressure will rise to approximately 2 atmospheres.[4]

  • Second Heating Stage: Increase the temperature to 125°C and continue the reaction for an additional 5 hours.[4]

  • Cooling: After the reaction is complete, allow the autoclave to cool to room temperature.

  • Product Isolation: Upon cooling, the product will crystallize out of the solution.

  • Washing and Drying: Collect the crystals by filtration, wash them with water, and dry them thoroughly to obtain this compound.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of an autoclave requires proper training and adherence to safety protocols for high-pressure reactions.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle aqueous ammonia with care as it is corrosive and has a pungent odor.

Visual Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Start Start ChargeReactants Charge Autoclave: - 2,3-dichloro-5-trifluoromethylpyridine - 28% Aqueous Ammonia Start->ChargeReactants SealAutoclave Seal Autoclave ChargeReactants->SealAutoclave Heat1 Heat to 100°C for 24 hours SealAutoclave->Heat1 Heat2 Heat to 125°C for 5 hours Heat1->Heat2 Cool Cool to Room Temperature Heat2->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate WashDry Wash with Water and Dry Isolate->WashDry Product This compound WashDry->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The described method provides a viable and scalable route for the synthesis of this compound. The use of readily available reagents and standard industrial equipment makes this protocol suitable for large-scale production. The resulting product is of high purity and can be used directly in subsequent synthetic steps for the development of new agrochemical and pharmaceutical products.

References

Application Notes and Protocols: Synthesis and Biological Context of a Novel Benzoylurea Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes on the synthesis of N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea, a compound of interest in agrochemical and pharmaceutical research. The reaction involves the nucleophilic addition of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine to benzoyl isocyanate. Detailed experimental protocols, reaction mechanisms, and the biological context of the resulting benzoylurea derivative are presented. Due to the limited availability of specific experimental data for the title compound, analogous data from closely related structures are provided for reference. The potential application of this compound as an insect growth regulator through the inhibition of chitin synthesis is also discussed.

Introduction

The reaction between an amine and an isocyanate is a fundamental transformation in organic chemistry, leading to the formation of a urea linkage. When benzoyl isocyanate is used, the resulting product is a benzoylurea. Benzoylurea derivatives are a well-established class of compounds with significant applications in agriculture and medicine.[1][2][3][4][5] Many commercially successful insecticides are based on the benzoylphenylurea (BPU) scaffold.[1][2][3][4][5] These compounds typically act as insect growth regulators (IGRs) by inhibiting the synthesis of chitin, an essential component of the insect exoskeleton.[1][2][3][4][5]

The incorporation of a trifluoromethylpyridine moiety into organic molecules is a common strategy in the development of agrochemicals and pharmaceuticals.[6][7][8] The unique electronic properties of the trifluoromethyl group and the pyridine ring can enhance the biological activity and metabolic stability of the parent compound. This document details the synthesis of a novel benzoylurea derivative incorporating a 2-chloro-5-(trifluoromethyl)pyridine scaffold.

Reaction Scheme

The synthesis of N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea proceeds via the nucleophilic addition of the amino group of this compound to the electrophilic carbonyl carbon of benzoyl isocyanate.

Caption: Reaction of this compound with benzoyl isocyanate.

Experimental Protocols

General Protocol for the Synthesis of N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea:

  • Preparation of Reactants:

    • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, prepare a solution of benzoyl isocyanate (1.0-1.2 eq.) in the same anhydrous solvent.

  • Reaction:

    • Slowly add the benzoyl isocyanate solution to the stirred solution of the aminopyridine at room temperature.

    • If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation

As specific data for N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea is not available, the following table presents data for the analogous compound, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea . This data is provided for illustrative purposes to indicate the expected characterization results.

PropertyData
Molecular Formula C₁₄H₇ClF₅N₂O₂
Molecular Weight 376.67 g/mol
Appearance White to off-white solid
Melting Point 214-217 °C
Solubility Soluble in toluene, DMF, DMSO
¹H NMR (Typical) Signals corresponding to aromatic protons and N-H protons.
¹⁹F NMR (Typical) Signals for the CF₃ and C-F groups.
IR (KBr, cm⁻¹) Peaks for N-H stretching, C=O stretching (amide and urea), and C-F stretching.
Mass Spec (ESI-MS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.

Biological Context and Potential Applications

Benzoylurea derivatives are renowned for their insecticidal properties, functioning as insect growth regulators (IGRs).[1][2][3][4][5] The primary mechanism of action for this class of compounds is the inhibition of chitin biosynthesis.[1][2][3][4][5] Chitin is a crucial polymer that provides structural integrity to the insect exoskeleton. By inhibiting chitin synthase, benzoylureas disrupt the molting process, leading to larval mortality.

The title compound, N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea, combines the key pharmacophores of a benzoylurea and a trifluoromethylpyridine. This structural combination suggests a high potential for insecticidal activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved efficacy and residual activity.

Potential Applications:

  • Agrochemicals: As a selective insecticide for the control of lepidopteran and other insect pests in various crops.

  • Veterinary Medicine: For the control of ectoparasites on livestock.

  • Drug Development: As a lead compound for the development of novel therapeutic agents, given the broad biological activities of related structures.

Visualizations

Reaction Workflow:

G reagents Dissolve this compound and Benzoyl Isocyanate in Anhydrous Solvent reaction Combine Solutions and Stir (Room Temperature or Gentle Heating) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: - Cool to RT - Filter or Concentrate monitoring->workup Reaction Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification product N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea purification->product

Caption: A typical experimental workflow for the synthesis of the title compound.

Proposed Mechanism of Action - Chitin Synthesis Inhibition:

G UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Polymerization Exoskeleton Insect Exoskeleton Chitin_Polymer->Exoskeleton Incorporation Benzoylurea N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea Benzoylurea->Chitin_Synthase Inhibition

References

Application Notes and Protocols: Synthesis of Fungicides Using 2-Chloro-5-(trifluoromethyl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyridinamine-based fungicides, utilizing derivatives of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine as key intermediates. The primary focus is on the synthesis of the broad-spectrum fungicide, Fluazinam.

Introduction

2-Chloro-5-(trifluoromethyl)pyridine derivatives are crucial building blocks in the agrochemical industry for the synthesis of various pesticides, including fungicides.[1] The presence of the trifluoromethyl group often enhances the efficacy and metabolic stability of the final product. This document outlines the synthetic pathway from 2,3-dichloro-5-(trifluoromethyl)pyridine to 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a direct precursor to the fungicide Fluazinam. Fluazinam is a potent uncoupler of oxidative phosphorylation in fungal mitochondria, exhibiting broad-spectrum activity against a variety of plant pathogens.[2][3]

Synthesis of Fluazinam

The synthesis of Fluazinam is a two-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. The first step involves the amination of the precursor to form 2-amino-3-chloro-5-(trifluoromethyl)pyridine. The second step is the coupling of this intermediate with 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Step 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

This protocol is adapted from the procedure described in scientific literature.[4]

Reaction Scheme:

Step 1 Synthesis start 2,3-dichloro-5-(trifluoromethyl)pyridine product 2-Amino-3-chloro-5-(trifluoromethyl)pyridine start->product Heat, Pressure reagent Aqueous Ammonia (NH3) reagent->product

Caption: Synthesis of the key intermediate.

Experimental Protocol:

  • In a 50 mL autoclave, combine 6.5 g of 2,3-dichloro-5-(trifluoromethyl)pyridine and 20 mL of 28% aqueous ammonia.[4]

  • Seal the autoclave and heat the reaction mixture to 100°C for 24 hours.[4]

  • Increase the temperature to 125°C and continue the reaction for an additional 5 hours.[4]

  • After cooling the autoclave to room temperature, carefully vent the pressure.

  • Extract the reaction mixture with a suitable organic solvent such as methylene chloride.

  • Evaporate the solvent from the extract and purify the crude product by silica gel column chromatography to obtain 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Parameter Value Reference
Starting Material2,3-dichloro-5-(trifluoromethyl)pyridine[4]
Reagent28% Aqueous Ammonia[4]
Temperature100°C then 125°C[4]
Reaction Time29 hours[4]
PurificationSilica Gel Column Chromatography[4]

Table 1: Reaction conditions for the synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.

Step 2: Synthesis of Fluazinam

This protocol is a generalized procedure based on common methods found in the patent literature.

Reaction Scheme:

Step 2 Synthesis start 2-Amino-3-chloro-5-(trifluoromethyl)pyridine product Fluazinam start->product Coupling Reaction reagent1 2,4-dichloro-3,5-dinitrobenzotrifluoride reagent1->product reagent2 Base (e.g., KOH) reagent2->product solvent Solvent (e.g., THF) solvent->product Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation start 2,3-dichloro-5-(trifluoromethyl)pyridine intermediate 2-Amino-3-chloro-5-(trifluoromethyl)pyridine start->intermediate Amination fluazinam Fluazinam intermediate->fluazinam Coupling purification Chromatography / Recrystallization fluazinam->purification characterization NMR, MS, etc. purification->characterization in_vitro In vitro fungicidal assay (EC50) characterization->in_vitro in_vivo In vivo plant protection assay in_vitro->in_vivo Mode of Action Fluazinam Fluazinam Mitochondrion Mitochondrion Fluazinam->Mitochondrion Energy_Disruption Disruption of Energy Production Fluazinam->Energy_Disruption Uncouples Oxidative_Phosphorylation Oxidative Phosphorylation Mitochondrion->Oxidative_Phosphorylation ATP_Synthase ATP Synthase Oxidative_Phosphorylation->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Fungal_Cell_Death Fungal Cell Death Energy_Disruption->Fungal_Cell_Death

References

Application of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine in Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)pyridin-3-amine and its derivatives are important intermediates in the synthesis of various agrochemicals, particularly insecticides. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final products. This document provides detailed application notes and experimental protocols for the synthesis of insecticides using this key building block.

Key Applications

This compound and its closely related precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, are pivotal in the synthesis of several classes of insecticides, including benzoylphenylureas. These compounds act as insect growth regulators by inhibiting chitin synthesis, leading to abortive molting in insect larvae.

Synthesis of an Insecticidal Urea Derivative

A direct application of a derivative of this compound is in the synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a potent insect growth regulator.

Synthesis Pathway

G A 2,3-dichloro-5- (trifluoromethyl)pyridine B 2-Amino-3-chloro-5- (trifluoromethyl)pyridine A->B Amination D N-(2,6-difluorobenzoyl)-N'-(3-chloro-5- trifluoromethyl-2-pyridyl)urea B->D Reaction C 2,6-difluorobenzoyl isocyanate C->D

Caption: Synthesis of an insecticidal urea derivative.

Experimental Protocol: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

This protocol describes the synthesis of the key intermediate from 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Reaction Setup: In a suitable autoclave, place 2,3-dichloro-5-(trifluoromethyl)pyridine and aqueous ammonia.

  • Reaction Conditions: Heat the mixture to 80°C for 9 hours. The pressure will be maintained between 18 and 22 bar.

  • Work-up: After cooling the reaction to room temperature, the product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is obtained by filtration, washing with water, and drying.

  • Yield: This process typically results in a yield of approximately 90%.

Experimental Protocol: Synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea
  • Reaction Setup: Dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine in a suitable solvent such as acetonitrile.

  • Reagent Addition: Add 2,6-difluorobenzoyl isocyanate to the solution.

  • Reaction Conditions: The reaction proceeds to form the final urea derivative.

  • Purification: The final product can be purified by standard techniques such as recrystallization or chromatography.

Synthesis of Chlorfluazuron

Chlorfluazuron is a benzoylphenylurea insecticide that utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine as a key starting material.

Synthesis Pathway

G A 2,3-dichloro-5- (trifluoromethyl)pyridine C 3,5-dichloro-4-(3-chloro-5- trifluoromethyl-2-pyridyloxy)aniline A->C Etherification B 2,6-dichloro-4-aminophenol B->C E Chlorfluazuron C->E Condensation D 2,6-difluorobenzoyl isocyanate D->E

Caption: Synthesis of Chlorfluazuron.

Experimental Protocol: Synthesis of Chlorfluazuron

This synthesis is a two-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Step 1: Etherification

  • Reactants: 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,6-dichloro-4-aminophenol are reacted in the presence of anhydrous potassium carbonate.

  • Solvent: N,N-dimethylacetamide (DMA) is used as the solvent.

  • Catalyst: A ZSM molecular sieve catalyst with a silica to alumina ratio of 80-100 is employed.

  • Reaction Conditions: The reaction mixture is heated to 60-70°C for 6 hours.

  • Intermediate Isolation: After the reaction, the mixture is filtered to obtain the intermediate, 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline, in the filtrate.

Step 2: Condensation

  • Reagent Addition: The filtrate containing the intermediate is cooled to room temperature, and 2,6-difluorobenzoyl isocyanate is added dropwise.

  • Reaction Conditions: The mixture is then warmed to 40-50°C and held at this temperature to complete the reaction.

  • Product Isolation: The solvent is removed under reduced pressure, and the resulting solid is filtered to yield Chlorfluazuron.

  • Yield and Purity: This process can achieve a product yield of up to 97.5% with a purity of 98.2%.[1]

Quantitative Data

Synthesis Yields
Product/IntermediateStarting MaterialsYield (%)Purity (%)Reference
2-Amino-3-chloro-5-(trifluoromethyl)pyridine2,3-dichloro-5-(trifluoromethyl)pyridine, Aqueous ammonia90-[2]
Chlorfluazuron2,3-dichloro-5-(trifluoromethyl)pyridine, 2,6-dichloro-4-aminophenol, 2,6-difluorobenzoyl isocyanate95.3 - 97.597 - 98.2[1]
Toxicological Data for Chlorfluazuron
Test OrganismEndpointValueReference
Rat (oral)LD50>8500 mg/kg[3]
Rat (dermal)LD50>1000 mg/kg[3]
Rat (inhalation)LC50>2.4 mg/m³[3]
Mallard duck (oral)LD50>2510 mg/kg[4][5]
Bluegill sunfish (96 h)LC50>11.071 mg/L[4]
Daphnia magna (48 h)EC500.000908 mg/L[4]

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of effective insecticides. The provided protocols for the synthesis of a potent urea-based insect growth regulator and the commercial insecticide Chlorfluazuron highlight the utility of this chemical scaffold in modern agrochemical development. The high yields and specific reaction conditions detailed offer a solid foundation for researchers in the field. The toxicological data for Chlorfluazuron underscores its selectivity, with high toxicity to target pests and lower toxicity to mammals and birds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a key intermediate in the development of pharmaceuticals and agrochemicals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete amination of the starting material (2,3-dichloro-5-(trifluoromethyl)pyridine).- Suboptimal reaction temperature or pressure.- Insufficient reaction time.- Formation of side products due to harsh reaction conditions.- Increase the molar excess of ammonia.- Optimize the reaction temperature and pressure within the recommended range (e.g., 100-150°C).[1]- Extend the reaction time and monitor progress using techniques like TLC or GC.- Consider using a milder reaction solvent or adding a catalyst to facilitate the reaction under less harsh conditions.
Presence of Impurities in the Final Product - Unreacted 2,3-dichloro-5-(trifluoromethyl)pyridine.- Formation of isomeric byproducts.- Decomposition of the starting material or product under high temperatures.- For removal of unreacted starting material, consider a purification step involving amination to convert it into a more easily separable compound.[2]- Optimize reaction conditions (temperature, pressure) to minimize the formation of isomers.- Employ purification techniques such as recrystallization or column chromatography to isolate the desired product.- Ensure the reaction is not overheated and that the duration is not excessively long.
Difficulty in Product Isolation - The product may remain dissolved in the reaction solvent.- Formation of a complex mixture that is difficult to separate.- After the reaction, cool the mixture to facilitate the crystallization of the product.[1]- If the product is soluble, employ extraction with a suitable organic solvent, followed by washing with brine to break any emulsions.- For complex mixtures, chromatographic separation is a reliable method for isolating the pure compound.
Inconsistent Yields Between Batches - Variability in the quality of starting materials.- Inconsistent reaction conditions (temperature, pressure fluctuations).- Catalyst deactivation or variability if one is used.- Ensure the purity of the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, is consistent across batches.- Calibrate and monitor temperature and pressure controllers to ensure reproducibility.- If using a catalyst, ensure it is from a reliable source and handled correctly to prevent deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent method is the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine. This reaction typically involves treating the starting material with aqueous ammonia in a sealed vessel, such as an autoclave, at elevated temperatures and pressures.[1]

Q2: What are the typical reaction conditions for the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine?

A2: A common procedure involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with 28% aqueous ammonia in an autoclave. The mixture is heated to around 100°C for several hours, with a potential subsequent increase in temperature to 125°C to drive the reaction to completion. The internal pressure is typically around 2 atmospheres.[1]

Q3: How can I monitor the progress of the amination reaction?

A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture (if the setup allows) and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will help determine the consumption of the starting material and the formation of the product.

Q4: What are some key safety precautions to take during this synthesis?

A4: The reaction is often carried out at high temperatures and pressures in an autoclave, which requires careful handling and adherence to safety protocols for high-pressure reactions. The reagents and product can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[3] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: How is the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, typically synthesized?

A5: 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate that can be synthesized through various methods. One common approach involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine.[3] Other routes may start from 3-picoline, which undergoes a series of chlorination and fluorination steps.[4][5]

Experimental Protocols

Synthesis of this compound via Amination

This protocol is based on a documented laboratory procedure.[1]

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • 28% aqueous ammonia

  • Water (for washing)

  • Autoclave (50 ml capacity)

Procedure:

  • In a 50 ml autoclave, combine 6.5 g of 2,3-dichloro-5-(trifluoromethyl)pyridine and 20 ml of 28% aqueous ammonia.

  • Seal the autoclave and heat the mixture to 100°C. Maintain this temperature for 24 hours.

  • Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atm.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with water and then dry them to obtain 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Data Presentation

Table 1: Reported Yields for the Amination of Dihalogenated Pyridines

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
2,3-dichloro-5-(trifluoromethyl)pyridine28% aqueous ammonia100, then 12524, then 5~26% (calculated from reported masses)[1]
2,6-dichloro-3-(trifluoromethyl)pyridine28% aqueous ammonia9024Not specified[1]

Note: The yield for the first entry was calculated based on the starting material mass and product mass reported in the patent.

Visualizing the Synthesis and Troubleshooting Logic

The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common issues.

G cluster_0 Synthesis Workflow Start Start Precursor_Synth Synthesis of 2,3-dichloro-5- (trifluoromethyl)pyridine Start->Precursor_Synth Amination Amination with Aqueous Ammonia Precursor_Synth->Amination Isolation Product Isolation (Filtration/Washing) Amination->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Final_Product Final Product Purification->Final_Product G cluster_1 Troubleshooting Logic Low_Yield Low Yield? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize T, P, Time Check_Purity->Optimize_Conditions Monitor_Reaction Monitor Reaction (TLC/GC) Optimize_Conditions->Monitor_Reaction Monitor_Reaction->Impure_Product Improve_Purification Improve Purification (Recrystallization/Column) Impure_Product->Improve_Purification Yes Successful_Synthesis Successful Synthesis Impure_Product->Successful_Synthesis No Analyze_Byproducts Identify Byproducts (NMR/MS) Improve_Purification->Analyze_Byproducts Analyze_Byproducts->Successful_Synthesis

References

Technical Support Center: Amination of 2,3-dichloro-5-trifluoromethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 2,3-dichloro-5-trifluoromethylpyridine to synthesize 2-amino-3-chloro-5-trifluoromethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the amination of 2,3-dichloro-5-trifluoromethylpyridine?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring activate the chlorine atoms for nucleophilic attack by ammonia. The substitution occurs preferentially at the 2-position due to the electronic activation by the ring nitrogen.

Q2: What are the expected major and minor products of this reaction?

  • Major Product: 2-amino-3-chloro-5-trifluoromethylpyridine.

  • Potential Minor Side Products: While specific quantitative data is scarce in publicly available literature, based on the reactivity of similar compounds, potential side products may include:

    • 2-hydroxy-3-chloro-5-trifluoromethylpyridine (from hydrolysis)

    • 2,3-diamino-5-trifluoromethylpyridine (from over-amination)

    • Dimeric or oligomeric impurities.

Q3: A patent (WO2014198278A1) mentions a 90% yield for the desired product. What could the remaining 10% consist of?

The remaining 10% of the reaction mixture likely consists of unreacted starting material and a combination of the potential side products mentioned above, such as the hydrolyzed product and the di-aminated product. The exact composition of these impurities can vary depending on the specific reaction conditions.[1]

Q4: What are the typical reaction conditions for this amination?

The reaction is typically carried out in an autoclave using aqueous ammonia at elevated temperatures and pressures. A patent describes reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with aqueous ammonia at 80°C for 9 hours.[1] Another source suggests using liquid ammonia in an organic solvent like methanol at 125-135°C under 2.0-3.5 MPa pressure for 8-15 hours.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature within the recommended range. - Ensure adequate mixing to improve contact between reactants. - Use a higher concentration of aqueous ammonia or a larger excess of liquid ammonia.
Degradation of starting material or product.- Avoid excessively high temperatures, which can lead to decomposition. - Minimize reaction time to what is necessary for complete conversion of the starting material.
Formation of 2-hydroxy-3-chloro-5-trifluoromethylpyridine Presence of excess water and high temperatures.- While aqueous ammonia is a reactant, using a very large excess of water or unnecessarily high temperatures can favor hydrolysis. - Consider using anhydrous ammonia in an organic solvent if hydrolysis is a significant issue.
Formation of 2,3-diamino-5-trifluoromethylpyridine Harsh reaction conditions (high temperature, long reaction time).- Carefully control the reaction temperature and time to favor mono-substitution. - Use a stoichiometric amount or a slight excess of ammonia rather than a large excess.
Presence of Dimeric/Oligomeric Impurities High concentrations of reactants or prolonged reaction times.- Use a more dilute reaction mixture. - Monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of byproducts from the desired product.
Difficulty in Product Isolation Incomplete precipitation or co-precipitation with impurities.- After the reaction, ensure the mixture is cooled sufficiently to maximize crystallization of the product. - Wash the isolated product with cold water to remove water-soluble impurities. - Recrystallization from a suitable solvent can be employed for further purification.

Experimental Protocols

Key Experiment: Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol is adapted from patent literature describing the synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[1]

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Aqueous ammonia (28-30%) or liquid ammonia

  • Autoclave

  • Water

  • Acetonitrile (for potential recrystallization)

Procedure:

  • Charge a suitable autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent).

  • Add aqueous ammonia. The molar ratio of ammonia to the starting material can range from 10 to 18 equivalents.

  • Seal the autoclave and heat the mixture to 80-135°C. The internal pressure will develop as the temperature increases.

  • Maintain the reaction at this temperature with stirring for 8-15 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent any excess pressure.

  • The solid product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, can be collected by filtration.

  • Wash the filtered solid with water to remove any remaining ammonia and other water-soluble impurities.

  • Dry the product. A yield of approximately 90% can be expected.[1]

  • If further purification is required, the product can be recrystallized from a solvent such as acetonitrile.

Visualizations

Reaction Pathway and Potential Side Reactions

reaction_pathway A 2,3-dichloro-5- trifluoromethylpyridine B 2-amino-3-chloro-5- trifluoromethylpyridine (Major Product) A->B + NH3 - HCl C 2-hydroxy-3-chloro-5- trifluoromethylpyridine (Hydrolysis Side Product) A->C + H2O - HCl D 2,3-diamino-5- trifluoromethylpyridine (Over-amination Side Product) B->D + NH3 - HCl

Caption: Main amination reaction and potential side reactions.

Troubleshooting Logic Flow

troubleshooting_flow start Low Yield or Impure Product q1 Analyze crude product by LC-MS/GC-MS start->q1 p1 High level of starting material q1->p1 p2 Presence of hydrolysis product q1->p2 p3 Presence of di-aminated product q1->p3 a1 Increase reaction time/temperature or ammonia concentration p1->a1 Yes p1->p2 No end Optimize and repeat a1->end a2 Use anhydrous conditions or lower temperature p2->a2 Yes p2->p3 No a2->end a3 Reduce reaction time/temperature or ammonia stoichiometry p3->a3 Yes p3->end No a3->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound can lead to several impurities, primarily arising from incomplete reactions or side reactions. Common impurities may include:

  • Positional Isomers: Isomers such as 2-Chloro-3-(trifluoromethyl)pyridin-5-amine or other chlorinated pyridines can be formed depending on the synthetic route. The separation of these isomers can be challenging due to their similar physical properties.

  • Starting Materials: Unreacted starting materials from the amination of a dichlorinated precursor are a common source of impurities.

  • Over-chlorinated or Under-chlorinated Byproducts: The chlorination steps in the synthesis of precursors can sometimes lead to the formation of species with additional or fewer chlorine atoms on the pyridine ring.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present in the crude product.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The most commonly employed and effective techniques include:

  • Crystallization: This is a highly effective method for removing many impurities and can yield a product with high purity. The choice of solvent is critical for successful crystallization.

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating closely related impurities, such as positional isomers.

  • Distillation: For related compounds that are liquids or low-melting solids, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.

  • Acid-Base Extraction: Washing the crude product with dilute acid and base solutions can help remove acidic or basic impurities.

Q3: How can I improve the yield and purity of my crystallization process?

A3: To optimize your crystallization process, consider the following factors:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent screen is often the first step in developing a robust crystallization protocol.

  • Cooling Rate: A slow and controlled cooling rate generally leads to the formation of larger, more well-defined crystals with higher purity. Rapid cooling can trap impurities within the crystal lattice.

  • Seeding: Introducing a small seed crystal of the pure compound can initiate crystallization at a desired temperature and promote the formation of a single crystal form.

  • Washing: After filtration, washing the crystals with a small amount of cold, fresh solvent helps to remove any residual mother liquor containing impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Issue 1: Low Purity After Initial Purification
Symptom Possible Cause Solution
Persistent colored impuritiesHighly colored byproducts or degradation products.Treat the solution with activated carbon before crystallization or filtration through a silica plug.
Presence of isomeric impurities confirmed by NMR or HPLCCo-crystallization or similar retention times in chromatography.Optimize the crystallization solvent system or the mobile phase for column chromatography to enhance separation. A multi-step purification approach may be necessary.
Broad melting point rangePresence of multiple impurities or a mixture of crystal forms (polymorphs).Recrystallize the material from a different solvent system. Perform thermal analysis (e.g., DSC) to investigate polymorphism.
Issue 2: Poor Recovery/Yield
Symptom Possible Cause Solution
Significant loss of product during crystallizationThe compound has high solubility in the chosen solvent even at low temperatures.Use a solvent mixture (a good solvent and an anti-solvent) to reduce the solubility of the product upon cooling. Concentrate the mother liquor and attempt a second crop of crystals.
Product "oiling out" instead of crystallizingThe solubility of the compound is too high, or the solution is supersaturated.Use a more dilute solution. Ensure a slow cooling rate. Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.
Material loss during column chromatographyIrreversible adsorption onto the silica gel or decomposition on the column.Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. Use a less polar solvent system if the compound is streaking.

Quantitative Data on Purification Methods

The following table summarizes quantitative data from various sources on the purification of this compound and closely related compounds.

Purification MethodStarting MaterialPurity AchievedYieldReference
Amination followed by Vacuum DistillationCrude 2-fluoro-3-chloro-5-trifluoromethylpyridine>99.95%>97.56%[1]
CrystallizationCrude 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate99.9%97.5%[2]
Silica Gel Column ChromatographyCrude reaction mixtureNot specifiedNot specified[3]
Water wash and dryingCrude 2-amino-3-chloro-5-trifluoromethylpyridineMelting point 90-92°CNot specified

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., heptane, ethanol, isopropanol, toluene, or mixtures thereof) at room temperature and at their boiling points.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol is a general procedure for the purification of this compound by column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf of the desired compound around 0.2-0.3).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate closely eluting impurities.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Workflows

Purification Strategy Decision Workflow

This diagram illustrates a logical workflow for selecting an appropriate purification strategy based on the initial purity and scale of the experiment.

Purification_Strategy Start Crude Product Initial_Analysis Initial Purity Analysis (TLC, NMR, HPLC) Start->Initial_Analysis High_Purity High Purity (>95%) Initial_Analysis->High_Purity Low_Purity Low Purity (<95%) Initial_Analysis->Low_Purity Scale Scale? High_Purity->Scale Acid_Base_Wash Acid-Base Wash Low_Purity->Acid_Base_Wash Small_Scale Small Scale (<1g) Scale->Small_Scale Small Large_Scale Large Scale (>1g) Scale->Large_Scale Large Column_Chromatography Column Chromatography Small_Scale->Column_Chromatography Crystallization Crystallization Large_Scale->Crystallization Final_Product Pure Product Crystallization->Final_Product Column_Chromatography->Final_Product Distillation Distillation Acid_Base_Wash->Scale

Caption: Decision workflow for selecting a purification strategy.

General Purification Workflow

This diagram outlines the general steps involved in the purification of this compound.

Purification_Workflow Crude Crude Product Primary_Purification Primary Purification (e.g., Crystallization, Distillation) Crude->Primary_Purification Purity_Check1 Purity Check (TLC/HPLC) Primary_Purification->Purity_Check1 Secondary_Purification Secondary Purification (e.g., Column Chromatography) Purity_Check1->Secondary_Purification Purity < Target Purity_Check2 Final Purity & Characterization (NMR, MS, Elemental Analysis) Purity_Check1->Purity_Check2 Purity >= Target Secondary_Purification->Purity_Check2 Pure_Product Pure Product Purity_Check2->Pure_Product

References

Optimizing reaction conditions for "2-Chloro-5-(trifluoromethyl)pyridin-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Synthesis Pathway Overview

The primary synthetic route to this compound involves a three-step process starting from 2-hydroxy-3-(trifluoromethyl)pyridine:

  • Nitration: Introduction of a nitro group at the 5-position of the pyridine ring.

  • Chlorination: Conversion of the hydroxyl group to a chloro group.

  • Reduction: Reduction of the nitro group to the desired amine.

This pathway is illustrated in the workflow diagram below.

Synthesis_Workflow A 2-Hydroxy-3-(trifluoromethyl)pyridine B Nitration (HNO3, H2SO4) A->B Step 1 C 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine B->C D Chlorination (SOCl2, DMF) C->D Step 2 E 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine D->E F Reduction (e.g., Fe/AcOH) E->F Step 3 G This compound F->G

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most frequently employed synthetic route is a three-step sequence starting with the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine, followed by chlorination of the resulting 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, and concluding with the reduction of the nitro group to the amine.

Q2: Are there alternative methods for introducing the amine group?

A2: While the nitration-reduction pathway is well-established, other methods like direct amination of a pre-functionalized pyridine ring exist. However, achieving regioselectivity at the 3-position can be challenging due to the electronic properties of the substituted pyridine. The nitration-reduction route generally offers better control and higher yields of the desired isomer.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: The nitration step involves the use of strong acids (nitric and sulfuric acid) and is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. Thionyl chloride, used in the chlorination step, is corrosive and releases toxic fumes. This step should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, should be worn at all times.

Q4: How can I monitor the progress of each reaction step?

A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of all three steps. For the nitration and chlorination steps, a mobile phase of petroleum ether and ethyl acetate can be used. For the reduction step, a more polar solvent system may be required. Comparing the TLC spots of the reaction mixture with the starting material and a reference standard (if available) will indicate the consumption of the reactant and the formation of the product.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

This protocol details the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.

Materials:

  • 2-hydroxy-3-(trifluoromethyl)pyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Saturated sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) in sulfuric acid (160 mL) and cool the mixture to -10°C in an ice-salt bath.[1]

  • Slowly add nitric acid (24 mL, 0.55 mol) dropwise to the solution while maintaining the temperature at -10°C.[1]

  • After the addition is complete, stir the reaction mixture at 40°C for 6 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into ice water.

  • Adjust the pH of the solution to 4-5 using a saturated NaOH solution.[1]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the product.

ParameterValueReference
Temperature-10°C to 40°C[1]
Reaction Time6 hours[1]
Molar Ratio (Substrate:HNO₃)1 : 4.6[1]
Step 2: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the conversion of the hydroxyl group to a chloro group using thionyl chloride.

Materials:

  • 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride (18.45 mL, 253 mmol) dropwise.[2]

  • Add N,N-dimethylformamide (1.957 mL, 25.3 mmol) as a catalyst.[2]

  • Stir the reaction mixture at 100°C for 10 hours.[2]

  • After completion, concentrate the reaction solution under reduced pressure to remove excess thionyl chloride.[2]

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.[2]

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous magnesium sulfate.[2]

  • Filter and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.[2]

ParameterValueReference
Temperature100°C[2]
Reaction Time10 hours[2]
Yield86%[2]
Step 3: Synthesis of this compound

This protocol outlines the reduction of the nitro group to an amine. Several reducing agents can be employed; this example uses iron in acetic acid.

Materials:

  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 2-chloro-5-nitro-3-(trifluoromethyl)pyridine in glacial acetic acid.

  • Add iron powder in portions with stirring. The reaction is exothermic.

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the iron salts.

  • Dilute the filtrate with water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

ReagentMolar Equivalents
Iron (Fe)3-5
Acetic Acid (AcOH)Sufficient to make a stirrable slurry

Troubleshooting Guide

Troubleshooting cluster_nitration Step 1: Nitration cluster_chlorination Step 2: Chlorination cluster_reduction Step 3: Reduction N_LowYield Low or No Yield N_Sol1 Ensure adequate cooling during HNO3 addition N_LowYield->N_Sol1 N_Sol2 Verify the concentration of acids N_LowYield->N_Sol2 N_Incomplete Incomplete Reaction N_Sol3 Increase reaction time or temperature N_Incomplete->N_Sol3 N_Sol4 Ensure efficient stirring N_Incomplete->N_Sol4 N_Overnitration Over-nitration (Dinitration) N_Sol5 Maintain low reaction temperature N_Overnitration->N_Sol5 N_Sol6 Use stoichiometric amount of HNO3 N_Overnitration->N_Sol6 C_LowYield Low Yield C_Sol1 Ensure anhydrous conditions C_LowYield->C_Sol1 C_Sol2 Use fresh thionyl chloride C_LowYield->C_Sol2 C_Incomplete Incomplete Reaction C_Sol3 Increase reaction temperature or time C_Incomplete->C_Sol3 C_Sol4 Ensure sufficient catalyst (DMF) is used C_Incomplete->C_Sol4 R_LowYield Low Yield R_Sol1 Ensure sufficient reducing agent is used R_LowYield->R_Sol1 R_Sol2 Check for catalyst poisoning if using catalytic hydrogenation R_LowYield->R_Sol2 R_Incomplete Incomplete Reaction R_Sol3 Increase reaction time or temperature R_Incomplete->R_Sol3 R_Sol4 Ensure efficient mixing of the heterogeneous mixture R_Incomplete->R_Sol4 R_Dechlorination Dechlorination Side Product R_Sol5 Use milder reducing agents (e.g., Fe/AcOH, SnCl2) instead of H2/Pd/C R_Dechlorination->R_Sol5 R_Sol6 Optimize reaction temperature and pressure for catalytic hydrogenation R_Dechlorination->R_Sol6

Caption: Troubleshooting guide for the synthesis of this compound.

Detailed Troubleshooting Q&A

Issue: Low yield in the nitration step.

  • Possible Cause: Decomposition of the starting material or product due to excessive heat generation during the addition of nitric acid.

  • Solution: Ensure the reaction mixture is maintained at a low temperature (-10°C to 0°C) during the dropwise addition of nitric acid. Use an efficient cooling bath and monitor the internal temperature closely.

Issue: Formation of di-nitro byproducts.

  • Possible Cause: The reaction conditions are too harsh, leading to a second nitration on the pyridine ring.

  • Solution: Carefully control the stoichiometry of the nitrating agent. Use a slight excess of nitric acid rather than a large excess. Maintain a lower reaction temperature throughout the process to reduce the rate of the second nitration.

Issue: Incomplete chlorination.

  • Possible Cause: The 2-hydroxypyridine starting material is not fully converted to the 2-chloropyridine product.

  • Solution: Ensure that the thionyl chloride used is fresh and has not been decomposed by moisture. Anhydrous conditions are important for this reaction. Increasing the reaction time or temperature may also drive the reaction to completion.

Issue: Dechlorination during the reduction of the nitro group.

  • Possible Cause: The reducing agent is too harsh and cleaves the C-Cl bond. This is a common side reaction with catalytic hydrogenation (e.g., H₂/Pd-C).

  • Solution: Opt for a milder and more chemoselective reducing agent. Iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are excellent alternatives that typically do not affect the chloro substituent. If catalytic hydrogenation is necessary, using a different catalyst such as Raney Nickel or carefully controlling the reaction conditions (temperature, pressure, and reaction time) can minimize dechlorination.

References

"2-Chloro-5-(trifluoromethyl)pyridin-3-amine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Several suppliers recommend refrigeration at 2-8°C.[3][4] For enhanced stability, storing under an inert atmosphere, such as argon, is also advised.[1][4] Keep the compound away from heat sources and direct sunlight.[5][6]

Q2: What are the known incompatibilities for this compound?

A2: this compound should be stored away from strong oxidizing agents.[1][7] It is also advisable to keep it away from acids and foodstuff containers.[3][5]

Q3: Is this compound sensitive to air or moisture?

A3: Yes, the compound is noted to be air and moisture sensitive.[1] Therefore, it is crucial to handle it in a dry environment, minimize its exposure to the atmosphere, and store it in a tightly closed container, preferably under an inert gas.[1][2]

Q4: What are the visual signs of degradation?

A4: While specific degradation products are not extensively documented in public literature, visual signs of degradation for amine-containing compounds like this one can include a change in color (e.g., from off-white or pale yellow to a darker yellow or brown), the development of an unusual odor, or changes in its physical state such as clumping. If you observe any of these changes, the compound's purity may be compromised.

Q5: What are the primary hazards associated with handling this compound?

A5: this compound is harmful if swallowed, inhaled, or in contact with skin.[3][8] It can cause serious eye irritation and may cause respiratory irritation.[7][8] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to handle the compound in a well-ventilated area or a fume hood.[3][7]

Troubleshooting Guides

Problem 1: Inconsistent experimental results or lower-than-expected reaction yields.

  • Possible Cause: Degradation of the starting material due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, sealed, and protected from light).[1][3][6]

    • Assess Purity: If degradation is suspected, re-analyze the purity of your starting material using techniques like NMR, LC-MS, or HPLC before use.

    • Use Fresh Aliquots: If using a stock solution, it may have degraded over time. Prepare a fresh solution from a solid that has been properly stored.

    • Inert Atmosphere Handling: For sensitive reactions, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox) to prevent air and moisture-induced degradation.[1]

Problem 2: The compound has changed color or shows visible impurities.

  • Possible Cause: Chemical degradation due to exposure to air, light, moisture, or incompatible substances.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use the discolored material for experiments where high purity is critical, as the impurities could lead to unwanted side reactions or inaccurate results.

    • Segregate the Batch: Isolate the suspected batch to prevent its accidental use.

    • Consider Purification: If the material is valuable and a significant amount is affected, you may consider re-purification via recrystallization or column chromatography. However, you must first identify the impurities to choose an appropriate method.

    • Review Handling Procedures: Ensure that all users are following correct procedures for handling and dispensing the compound to prevent future degradation.

Data Presentation

Table 1: Summary of Recommended Handling and Storage Conditions

ParameterRecommendationSource
Storage Temperature Store at 2-8°C or in a cool place.[1][3][4]
Atmosphere Store under an inert atmosphere (e.g., Argon). Keep container tightly closed.[1][2][5]
Environment Store in a dry, well-ventilated area.[1][2][3]
Incompatibilities Avoid strong oxidizing agents and acids.[1][5][7]
Light Exposure Protect from direct sunlight and light-sensitive conditions.[5][6]

Experimental Protocols

Protocol: General Guideline for Assessing Compound Stability

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

  • Objective: To determine the rate of degradation of the compound under specific stress conditions (e.g., temperature, humidity, light exposure, pH).

  • Materials:

    • This compound (high purity)

    • HPLC or LC-MS system

    • Analytical column suitable for pyridine compounds (e.g., C18)

    • Calibrated analytical balance

    • Environmental chamber or oven

    • pH meter and various buffer solutions

    • UV lamp or photostability chamber

  • Methodology:

    • Reference Standard: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. This will serve as the T=0 reference.

    • Sample Preparation: Accurately weigh samples of the compound into separate, appropriate vials for each stress condition.

    • Stress Conditions:

      • Thermal Stress: Place samples at elevated temperatures (e.g., 40°C, 60°C) and a control at the recommended storage temperature (e.g., 4°C).

      • Hydrolytic Stress: Dissolve samples in various pH buffers (e.g., pH 2, 7, 9) and store at a controlled temperature.

      • Oxidative Stress: Dissolve the sample in a solution containing a mild oxidizing agent (e.g., a low concentration of H₂O₂).

      • Photostability: Expose the solid or a solution to a controlled light source (e.g., ICH-compliant photostability chamber). Keep a control sample wrapped in aluminum foil to protect it from light.

    • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each stress condition.

    • Analysis:

      • Prepare a solution of the stressed sample at the same concentration as the reference standard.

      • Analyze the T=0 reference and all stressed samples by HPLC or LC-MS.

      • Compare the peak area of the parent compound in the stressed samples to the T=0 reference to calculate the percentage of degradation.

      • Identify any major degradation products by their retention times and mass spectra (if using LC-MS).

    • Data Reporting: Report the percentage of the parent compound remaining at each time point for each condition. Plot the degradation over time to understand the stability profile.

Visualizations

Stability_Factors substance This compound Stability degradation Degradation temp High Temperature temp->degradation light Light Exposure light->degradation moisture Moisture / Humidity moisture->degradation oxidants Strong Oxidizing Agents oxidants->degradation air Atmospheric Oxygen air->degradation

Caption: Factors influencing the degradation of the compound.

Hypothetical_Degradation_Pathways parent This compound hydrolysis Hydrolysis (H2O) parent->hydrolysis + H2O oxidation Oxidation ([O]) parent->oxidation + Oxidant product1 2-Hydroxy-5-(trifluoromethyl)pyridin-3-amine parent->product1 product2 Oxidized Amine Species (e.g., Nitroso derivative) parent->product2 hydrolysis->product1 Replaces -Cl with -OH oxidation->product2 product3 Polymerization Products product1->product3 Further Degradation product2->product3 Further Degradation

Caption: Hypothetical degradation pathways for the compound.

Stability_Testing_Workflow start Start: High Purity Compound prep Prepare T=0 Reference and Stress Samples start->prep stress Apply Stress Conditions prep->stress thermal Thermal stress->thermal Temp hydrolytic Hydrolytic (pH) stress->hydrolytic pH oxidative Oxidative stress->oxidative [O] photo Photolytic stress->photo Light sampling Sample at Predetermined Time Points thermal->sampling hydrolytic->sampling oxidative->sampling photo->sampling analysis Analyze via HPLC / LC-MS sampling->analysis data Calculate % Degradation & Identify Products analysis->data end End: Stability Profile Report data->end

References

Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Isomeric Byproducts: Positional isomers like 3-Chloro-5-(trifluoromethyl)pyridin-2-amine may form during the amination process.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • Water: Pyridine derivatives are often hygroscopic and can absorb moisture from the atmosphere.[1]

Q2: My purified this compound is a yellow or brown oil/solid. What is the cause and how can I decolorize it?

A2: Discoloration in pyridine compounds often indicates the presence of minor, highly colored impurities or degradation products.[1] Purification through column chromatography using deactivated silica gel or recrystallization from an appropriate solvent system can effectively remove these impurities and yield a colorless product.

Q3: How should I properly store purified this compound?

A3: To maintain its purity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light and moisture.[1] Storing it in a cool, dry place is also recommended.

Q4: I am having difficulty separating my desired product from a closely-related isomer. What chromatographic techniques are most effective?

A4: Separating isomers of substituted pyridines can be challenging due to their similar polarities.[2] High-Performance Liquid Chromatography (HPLC), particularly with specialized columns like those designed for hydrogen-bonding interactions, can provide the necessary resolution.[2] For preparative scale, careful optimization of flash column chromatography with a shallow solvent gradient is crucial.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Product Decomposition on Silica Gel Column
  • Symptom: Streaking on the TLC plate, low recovery from the column, and the appearance of new, more polar spots.

  • Possible Cause: The acidic nature of standard silica gel can lead to the degradation of basic pyridine compounds.

  • Solutions:

    • Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in the initial mobile phase containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Issue 2: Failure to Induce Crystallization
  • Symptom: The purified product remains an oil even after solvent removal and cooling.

  • Possible Cause: The presence of residual impurities can inhibit crystal lattice formation. The product may also be an oil at room temperature or form a supersaturated solution.

  • Solutions:

    • Purity Check: Ensure the product is of high purity (>95%) using an analytical technique like HPLC or NMR. If impurities are present, further purification by column chromatography may be necessary.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

      • Seeding: If a small crystal of the pure compound is available, add it to the oil to act as a template for crystallization.[3]

      • Solvent Addition: Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexanes) to try and precipitate the solid.

    • Trituration: If the product is a viscous oil, it can be stirred vigorously with a solvent in which it is poorly soluble. This can break up the oil and induce solidification.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

  • Preparation of Deactivated Silica Gel:

    • In a fume hood, weigh the required amount of silica gel for your column.

    • Prepare the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and add 0.5% triethylamine by volume.

    • Create a slurry of the silica gel in this solvent mixture and let it stand for 15-20 minutes before packing the column.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel and add the dissolved sample.

    • Remove the solvent under reduced pressure to obtain a free-flowing powder of the sample adsorbed onto the silica gel.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate with 0.5% triethylamine) and gradually increase the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate).

    • Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure. To remove the triethylamine, the residue can be co-evaporated with a solvent like toluene.

Protocol 2: Recrystallization

This protocol provides a general method for the purification of solid this compound by recrystallization.

  • Solvent Selection:

    • Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[4] A solvent pair (one in which the compound is soluble and one in which it is not) can also be used. A potential starting point for a compound like this could be a mixture of a polar solvent like ethanol or isopropanol and a non-polar solvent like hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesCommon Challenges
Column Chromatography>98%70-90%Good for separating closely related impurities and isomers.Potential for product decomposition on silica gel.
Recrystallization>99%60-85%Can yield very pure material; scalable.Finding a suitable solvent; product may oil out.
Distillation (if applicable)VariableVariableEffective for removing non-volatile impurities.Not suitable for non-volatile or thermally labile compounds.

Table 2: Troubleshooting Common TLC Observations

TLC ObservationPotential CauseSuggested Action
Streaking of the product spotCompound is too polar for the eluent; interaction with silica.Add a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent.
Product spot does not move from the baselineEluent is not polar enough.Increase the polarity of the eluent system.
Multiple overlapping spotsInadequate separation.Try a different solvent system or a less polar starting eluent and a very shallow gradient for column chromatography.

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolve in Minimal Suitable Solvent crude_product->dissolution column_chromatography Column Chromatography (Deactivated Silica Gel) dissolution->column_chromatography fraction_collection Collect Fractions column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal_1 Solvent Removal (Reduced Pressure) combine_fractions->solvent_removal_1 purity_check_1 Purity Check (NMR, HPLC) solvent_removal_1->purity_check_1 pure_product_oil Pure Product (Oil) purity_check_1->pure_product_oil recrystallization Recrystallization pure_product_oil->recrystallization If solid or crystallization desired filtration Vacuum Filtration recrystallization->filtration drying Drying Under Vacuum filtration->drying final_product Pure Crystalline Product drying->final_product

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Crystallization of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of "2-Chloro-5-(trifluoromethyl)pyridin-3-amine".

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, this compound, is "oiling out" during crystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This often happens when the solution is too supersaturated or cooled too quickly. Here are several strategies to address this:

  • Reduce Supersaturation: Try using a slightly larger volume of solvent to dissolve the compound initially. This will lower the concentration and reduce the driving force for oil formation.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. Gradual cooling encourages the formation of an ordered crystal lattice.

  • Solvent Selection: Experiment with different solvent systems. Since "this compound" is soluble in most organic solvents, you have several options. Consider using a solvent mixture, such as ethanol/water or toluene/heptane, where the compound is highly soluble in one solvent and less soluble in the other. Dissolve the compound in the "good" solvent and slowly add the "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.

  • Seed Crystals: If you have a small amount of solid material, adding a tiny "seed" crystal to the supersaturated solution can induce crystallization at the desired temperature and prevent oiling out.

  • pH Adjustment: Amines can sometimes be crystallized more easily as their corresponding salts. Consider dissolving your compound in a suitable solvent and adding an acid (e.g., HCl in isopropanol or acetic acid) to form the hydrochloride or acetate salt, which may have better crystallization properties. A related compound's hydrochloride salt is noted to be a crystalline solid.

Q2: I am not getting any crystals to form, even after extended cooling. What are the next steps?

A2: If no crystals form, the solution is likely not sufficiently supersaturated. Here are some techniques to induce crystallization:

  • Evaporation: Allow some of the solvent to evaporate slowly from the solution at room temperature. This will increase the concentration of your compound and may lead to spontaneous crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Introduce a Nucleation Surface: Adding a small, insoluble particle (like a speck of dust or a tiny crystal of another compound) can sometimes initiate crystallization.

  • Solvent Removal and Re-attempt: If all else fails, you can remove the solvent under reduced pressure to recover the crude material and attempt the crystallization again with a different solvent system or at a higher concentration.[1]

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield can be due to several factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor after filtration.[1] To check this, you can try to evaporate the mother liquor to see if a substantial amount of solid remains.

  • Premature Crystallization: If the compound crystallizes too early, while the solution is still warm, impurities can be trapped, and the yield of pure compound will be lower after filtration. Ensure the solution is fully dissolved before cooling.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

  • Optimize Solvent System: The choice of solvent is critical. A good crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: The crystals I'm obtaining are very small or needle-like. How can I get larger, better-quality crystals?

A4: Crystal size and quality are often related to the rate of crystal growth.

  • Slower Cooling: As mentioned for "oiling out," a slower cooling rate allows for more ordered crystal growth, which typically results in larger and purer crystals.

  • Reduce Supersaturation: A less concentrated solution will also slow down the crystallization process, favoring the growth of larger crystals over the rapid formation of many small ones.

  • Minimize Agitation: Avoid disturbing the solution as it cools, as this can lead to the formation of many small crystals instead of allowing larger ones to grow.

Quantitative Data Summary

ParameterValueCompoundSource
Melting Point86-90 °C2-Amino-3-chloro-5-(trifluoromethyl)pyridine (Isomer)
Melting Point94-97 °C2-Amino-3-chloro-5-(trifluoromethyl)pyridine (Isomer)
Melting Point32-34 °C2-Chloro-5-(trifluoromethyl)pyridine (Isomer)[2]
SolubilitySparingly soluble in water, soluble in most organic solvents2-Chloro-5-(trifluoromethyl)pyridine (Isomer)[3]
Melt Crystallization Cooling Rate0.071 °C/min2-Chloro-5-(trifluoromethyl)pyridine (Isomer)[4]
Melt Crystallization Heating Rate (Sweating)0.062-0.083 °C/min2-Chloro-5-(trifluoromethyl)pyridine (Isomer)[4]
Final Melt Crystallization Temperature16-19 °C2-Chloro-5-(trifluoromethyl)pyridine (Isomer)[4]
Final Sweating Temperature28-30 °C2-Chloro-5-(trifluoromethyl)pyridine (Isomer)[4]

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: In a flask, add the crude "this compound" and a minimal amount of ethanol. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Recrystallization using a Two-Solvent System (e.g., Toluene/Heptane)

  • Dissolution: Dissolve the crude compound in a minimal amount of hot toluene (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add heptane (the "poor" solvent) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot toluene to redissolve the precipitate.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Protocol 3: Crystallization via Salt Formation (e.g., Hydrochloride Salt)

  • Dissolution: Dissolve the crude amine in a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out.

  • Isolation: Collect the solid salt by vacuum filtration, washing with a small amount of the cold solvent.

  • Recrystallization of the Salt (Optional): The collected salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. The following sections detail catalyst selection and optimization for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges with this substrate arise from its electronic properties. The pyridine nitrogen and the electron-withdrawing trifluoromethyl group make the C-Cl bond more susceptible to oxidative addition, which is favorable. However, the amino group can act as a coordinating ligand to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. Careful selection of ligands is crucial to mitigate these effects and achieve high yields.

Q2: Which types of palladium-catalyzed cross-coupling reactions are most commonly performed with this substrate?

A2: this compound is a versatile building block for various C-C and C-N bond-forming reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the synthesis of 2-aryl-5-(trifluoromethyl)pyridin-3-amines.

  • Buchwald-Hartwig Amination: For the preparation of N-aryl or N-alkyl derivatives at the 2-position.

  • Sonogashira Coupling: For the introduction of alkynyl moieties at the 2-position.

Q3: How does the trifluoromethyl group influence the reactivity of the substrate?

A3: The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the pyridine ring. It increases the electrophilicity of the carbon bearing the chlorine atom, which generally facilitates the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions.

Q4: Can the amino group on the pyridine ring interfere with the catalysis?

A4: Yes, the primary amine at the 3-position can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes. The choice of a suitable bulky and electron-rich ligand is critical to prevent this and to promote the desired reductive elimination step.

Suzuki-Miyaura Coupling: Troubleshooting and Guide

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, challenges can arise with electron-deficient pyridines.

Recommended Catalyst Systems and Conditions (Based on Analogous Substrates)
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₂CO₃1,4-Dioxane/H₂O80-10070-95
Pd₂(dba)₃XPhosK₃PO₄Toluene100-11075-98
Pd(PPh₃)₄-Na₂CO₃DME/H₂O9060-85

Note: This data is compiled from reactions on structurally similar chloropyridines and serves as a starting point for optimization.

Troubleshooting Common Issues
  • Low to No Conversion:

    • Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and have not been degraded by air or moisture. Consider using a pre-formed, air-stable palladium precatalyst.

    • Inefficient Ligand: For electron-deficient pyridines, bulky and electron-rich biaryl phosphine ligands like SPhos or XPhos are often superior to traditional ligands like PPh₃.

    • Inappropriate Base: A weak base may not be sufficient. Consider stronger bases like K₃PO₄ or Cs₂CO₃. The solubility of the base is also crucial.

  • Formation of Side Products (e.g., Homocoupling of Boronic Acid):

    • Oxygen Contamination: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can promote the homocoupling of boronic acids.

    • High Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes lead to more side reactions. Try reducing the catalyst loading to 1-2 mol%.

    • Incorrect Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

Detailed Experimental Protocol (General Starting Point)
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)2) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination: Troubleshooting and Guide

This reaction is highly effective for forming C-N bonds with a wide range of amines.

Recommended Catalyst Systems and Conditions (Based on Analogous Substrates)
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃RuPhosNaOtBuToluene100-11080-95
Pd(OAc)₂BrettPhosLHMDSTHF80-10075-90
[Pd(allyl)Cl]₂XantphosCs₂CO₃1,4-Dioxane11070-88

Note: This data is compiled from reactions on structurally similar chloropyridines and serves as a starting point for optimization.

Troubleshooting Common Issues
  • Low Yield of Aminated Product:

    • Unsuitable Ligand: C-N coupling with chloro-heterocycles often necessitates the use of bulky biarylphosphine ligands such as RuPhos or BrettPhos.

    • Incorrect Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are generally required. For substrates sensitive to strong bases, Cs₂CO₃ can be a milder alternative.

    • Catalyst Inhibition: The amine substrate or the product itself might be coordinating too strongly to the palladium center. Switching to a different, bulkier ligand can often resolve this issue.

  • Decomposition of Starting Material or Product:

    • Harsh Base: If using a strong alkoxide base leads to decomposition, consider switching to a carbonate or phosphate base in combination with a more active catalyst system.

    • High Temperature: Reduce the reaction temperature and extend the reaction time.

Detailed Experimental Protocol (General Starting Point)
  • Reaction Setup: In a glovebox, charge a reaction vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 4 mol%).

  • Solvent and Reaction: Seal the vial, remove it from the glovebox, and add anhydrous toluene via syringe. Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 110 °C). Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Binding Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling: Troubleshooting and Guide

The Sonogashira coupling is a reliable method for the synthesis of alkynylated pyridines.

Recommended Catalyst Systems and Conditions (Based on Analogous Substrates)
Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF25-6070-90
Pd(OAc)₂CuIXPhosCs₂CO₃1,4-Dioxane80-10075-95
Pd(PPh₃)₄CuI-PiperidineDMF2565-85

Note: This data is compiled from reactions on structurally similar halopyridines and serves as a starting point for optimization.

Troubleshooting Common Issues
  • Failure to Form the Desired Alkynylated Product:

    • Copper Co-catalyst Inactivity: Ensure the CuI is fresh and of high purity. In some cases, a copper-free Sonogashira protocol might be necessary if copper sensitivity is an issue.

    • Amine Base Issues: The amine base (e.g., Et₃N, piperidine) should be anhydrous and of high quality.

    • Glaser Homocoupling: The primary side reaction is the homocoupling of the terminal alkyne. This is often promoted by the presence of oxygen. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.

  • Low Yields:

    • Catalyst Deactivation: The pyridine substrate or alkyne can coordinate to the palladium and inhibit catalysis. The use of bulky, electron-rich ligands can be beneficial.

    • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive substrates.

Detailed Experimental Protocol (General Starting Point)
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Glassware Dry Glassware Weigh Reagents Weigh Reagents Dry Glassware->Weigh Reagents Inert Atmosphere Inert Atmosphere Weigh Reagents->Inert Atmosphere Add Solvent & Catalyst Add Solvent & Catalyst Inert Atmosphere->Add Solvent & Catalyst Heat & Stir Heat & Stir Add Solvent & Catalyst->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography

General Experimental Workflow

Technical Support Center: Reaction Monitoring for 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving "2-Chloro-5-(trifluoromethyl)pyridin-3-amine" by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound and its derivatives are important intermediates in the synthesis of various agrochemicals and pharmaceuticals.[1] The trifluoromethylpyridine motif is a key structural component in many active ingredients.

Q2: Which chromatographic techniques are most suitable for monitoring reactions with this compound?

A2: Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the progress of reactions involving this compound. TLC is a rapid and cost-effective method for qualitative analysis, while HPLC provides quantitative data with higher resolution and sensitivity.

Q3: How can I visualize this compound on a TLC plate?

A3: Since this compound is an aromatic compound, it can often be visualized under short-wave UV light (254 nm) on TLC plates containing a fluorescent indicator, where it will appear as a dark spot.[2][3] For enhanced or alternative visualization, chemical stains such as p-anisaldehyde, potassium permanganate, or iodine vapor can be used.[3] Given the amine functionality, specific stains like ninhydrin can also be effective.

Q4: What type of HPLC column is recommended for the analysis of this compound?

A4: A reverse-phase C18 column is a common and effective choice for the separation of pyridine derivatives.[4][5] These columns provide good retention and separation based on the hydrophobicity of the analytes. For pyridine compounds, specialized columns like phenyl or fluorinated phases can also offer alternative selectivity.[4]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No spots are visible on the TLC plate. - Insufficient sample concentration. - The compound is not UV-active at 254 nm. - The chosen visualization stain is not suitable for the compound.- Spot the sample multiple times at the same origin, allowing the solvent to dry between applications. - Use a different visualization technique (e.g., iodine vapor, p-anisaldehyde stain, or potassium permanganate stain). - Confirm the presence of the compound in your sample using an alternative analytical method if possible.
Streaking of spots. - The sample is overloaded. - The mobile phase is too polar. - The sample is not fully dissolved in the spotting solvent.- Dilute the sample before spotting it on the TLC plate. - Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). - Ensure the sample is completely dissolved before spotting.
The Rf value is too high (spots run with the solvent front). - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%).
The Rf value is too low (spots remain at the baseline). - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., from 20% ethyl acetate in hexanes to 40%).
Poor separation of reactant and product spots. - The mobile phase does not provide enough selectivity.- Experiment with different solvent systems. For example, try a mixture of dichloromethane and methanol, or add a small amount of triethylamine to the mobile phase to improve the spot shape of basic compounds like pyridines.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No peaks are observed. - The detector is not set to the correct wavelength. - The compound is not eluting from the column. - There is no sample in the injection.- Determine the UV absorbance maximum (λmax) of your compound and set the detector accordingly. A wavelength of around 240 nm is a good starting point for similar compounds.[5] - Use a stronger mobile phase (higher percentage of organic solvent) to elute the compound. - Check the sample preparation and injection procedure.
Peak tailing. - Strong interaction between the basic amine group and residual silanols on the silica-based column. - The pH of the mobile phase is not optimal.- Add a competing base, such as triethylamine (0.1%), to the mobile phase to block the active silanol sites. - Adjust the pH of the mobile phase with an acid like formic acid or phosphoric acid to ensure the analyte is in a single ionic state.[6]
Shifting retention times. - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a consistent temperature.[4] - Flush the column with a strong solvent or replace it if it is old or has been subjected to harsh conditions.
Poor resolution between peaks. - The mobile phase composition is not optimized. - The column is not providing sufficient selectivity.- Adjust the ratio of organic solvent to water in the mobile phase. Try a different organic modifier (e.g., methanol instead of acetonitrile).[4] - Consider a different stationary phase, such as a phenyl or PFP column, which can offer different separation mechanisms.[4]
High backpressure. - Blockage in the system (e.g., guard column, column frit). - Particulate matter from the sample.- Replace the guard column or in-line filter. - Filter all samples and mobile phases before use. - If the column is blocked, try back-flushing with a strong solvent.

Experimental Protocols

TLC Reaction Monitoring Protocol

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Mobile Phase: A mixture of ethyl acetate and hexanes. The optimal ratio should be determined experimentally, but a good starting point is 20:80 (v/v).

  • Spotting capillaries

  • UV lamp (254 nm)

  • Visualization reagent (e.g., 0.5% potassium permanganate solution)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).

  • Using a capillary, spot a small amount of the reaction mixture on the origin. It is also recommended to spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.

  • Place the spotted TLC plate in the developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

  • If necessary, further visualize the plate by dipping it into a potassium permanganate solution followed by gentle heating.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Expected Results (Typical Values):

Compound Typical Rf Value (20% Ethyl Acetate in Hexanes)
Starting Material (e.g., a less polar precursor)~0.6
This compound~0.3
Product (e.g., a more polar derivative)~0.1

Note: These Rf values are illustrative and will vary depending on the specific reactants and the exact TLC conditions.

HPLC Reaction Monitoring Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 30:70 (v/v) ratio of acetonitrile to water.[5] The water can be acidified with 0.1% formic acid or phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.[5]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it thoroughly.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare a dilute solution of the reaction mixture in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the elution of the starting material, product, and the target compound, this compound.

Expected Results (Typical Values):

Compound Typical Retention Time (30:70 Acetonitrile:Water on C18)
This compound~4.5 min
A less polar starting material~6.0 min
A more polar product~2.5 min

Note: These retention times are illustrative and will depend on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome reaction Chemical Reaction involving 2-Chloro-5- (trifluoromethyl)pyridin-3-amine sampling Take an aliquot from the reaction mixture reaction->sampling tlc TLC Analysis sampling->tlc hplc HPLC Analysis sampling->hplc decision Reaction Complete? tlc->decision hplc->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->sampling

Caption: Workflow for reaction monitoring using TLC and HPLC.

Troubleshooting_Logic cluster_TLC TLC Troubleshooting cluster_HPLC HPLC Troubleshooting start Problem Encountered (e.g., Poor Separation) tlc_check Check Mobile Phase Polarity start->tlc_check hplc_check Check Mobile Phase Composition start->hplc_check tlc_adjust Adjust Solvent Ratio tlc_check->tlc_adjust Simple Adjustment tlc_change Change Solvent System tlc_check->tlc_change No Improvement resolved Problem Resolved tlc_adjust->resolved tlc_change->resolved hplc_adjust Modify Gradient/Isocratic Mix hplc_check->hplc_adjust Fine-tuning hplc_ph Adjust pH hplc_check->hplc_ph Peak Tailing hplc_column Consider Different Column hplc_check->hplc_column Persistent Issues hplc_adjust->resolved hplc_ph->resolved hplc_column->resolved

Caption: Logical flow for troubleshooting common TLC and HPLC issues.

References

"2-Chloro-5-(trifluoromethyl)pyridin-3-amine" byproduct identification and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers and drug development professionals working with the synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected byproducts?

A1: The most common synthetic route involves the selective amination of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). In this nucleophilic aromatic substitution (SNAr) reaction, the chlorine atom at the C3 position is more reactive and is displaced by an amine group.

Common byproducts can be categorized as follows:

  • Unreacted Starting Material: Residual 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Isomeric Impurities: Contaminants arising from the synthesis of the 2,3,5-DCTF precursor, such as isomers with different chlorine substitution patterns. The synthesis of related compounds is known to produce isomeric byproducts like 2-chloro-3-(trifluoromethyl)pyridine[1].

  • Over-aminated Product: Diamino-5-(trifluoromethyl)pyridine, resulting from the substitution of both chlorine atoms.

  • Hydrolysis Product: 2-Chloro-3-hydroxy-5-(trifluoromethyl)pyridine, formed if water is present in the reaction mixture.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling[2]:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and quantifying the purity of the final product. It can effectively separate the target compound from most byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents and isomeric byproducts[3]. The mass spectrum provides structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are powerful tools for the structural elucidation of unknown impurities, particularly if they can be isolated.

Q3: How can I minimize the formation of the di-aminated byproduct?

A3: Formation of the di-aminated byproduct occurs when the amination reaction proceeds at both the C2 and C3 positions. To mitigate this, careful control of reaction conditions is crucial:

  • Stoichiometry: Use a controlled molar ratio of the aminating agent to the starting material. An excess of the amine can drive the reaction towards di-substitution.

  • Temperature: Lowering the reaction temperature can increase the selectivity for the more reactive C3 position.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.

Q4: My final product has a persistent impurity. What are the recommended purification strategies?

A4: Purification strategies depend on the nature of the impurity.

  • Recrystallization: This is an effective method for solid products to remove small amounts of impurities with different solubility profiles.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related byproducts.

  • Vacuum Distillation: For precursor materials or if the final product is a liquid or a low-melting solid, vacuum distillation can effectively separate components based on boiling points[3][4]. Some patented methods use distillation to achieve high purity[4].

Troubleshooting Guides

Guide 1: Interpreting Unexpected Peaks in HPLC/GC Analysis

This guide helps you diagnose the source of unexpected peaks in your chromatogram.

Observation Potential Cause Recommended Action
Peak at the retention time of the starting material (2,3,5-DCTF)Incomplete reaction.Increase reaction time, temperature, or the amount of aminating agent.
An unknown peak with a mass corresponding to the di-amino product.Over-amination.Decrease reaction time or temperature. Use a lower molar equivalent of the aminating agent.
An unknown peak with a mass suggesting the loss of HCl and addition of H₂O.Hydrolysis of a chloro group.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Multiple small, unidentified peaks.Formation of multi-chlorinated byproducts during precursor synthesis[1][5].Purify the starting material (2,3,5-DCTF) before the amination step. Characterize impurities using GC-MS or LC-MS.
Guide 2: Experimental Protocol for Synthesis

This section provides a general methodology for the synthesis of this compound from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine (Starting Material)

  • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)[4][6]

  • Solvent (e.g., ethylene glycol, DMSO, NMP)[6][7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a pressure-rated reaction vessel, charge the 2,3-dichloro-5-(trifluoromethyl)pyridine and the solvent.

  • Seal the vessel and purge with an inert gas.

  • Add the ammonia source. The molar ratio of the aminating reagent to the starting material may range from 1:1 to 50:1 depending on the specific conditions and reagents used[4].

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C)[4]. Reaction temperatures can be higher (up to 300°C) in flow reactor setups[7].

  • Maintain the reaction at temperature for the specified time (e.g., 10-20 hours), monitoring the progress by HPLC or GC[4].

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully (e.g., with water).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Charge Reactor with 2,3,5-DCTF & Solvent purge Purge with Inert Gas start->purge add_reagent Add Aminating Agent purge->add_reagent heat Heat to 50-100 °C add_reagent->heat monitor Monitor by HPLC/GC heat->monitor cool Cool to Room Temp monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify end_product Final Product: 2-Chloro-5-(trifluoromethyl) pyridin-3-amine purify->end_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree start Unexpected Peak in HPLC/GC Analysis q_sm Retention Time Matches Starting Material? start->q_sm res_sm Diagnosis: Incomplete Reaction Action: Increase reaction time or temperature. q_sm->res_sm Yes q_ms Analyze Peak by MS q_sm->q_ms No q_diamino Mass Corresponds to Di-amino Product? q_ms->q_diamino res_diamino Diagnosis: Over-amination Action: Reduce amine stoichiometry or temperature. q_diamino->res_diamino Yes q_hydrolysis Mass Corresponds to Hydrolysis Product? q_diamino->q_hydrolysis No res_hydrolysis Diagnosis: Water Contamination Action: Use anhydrous reagents and solvents. q_hydrolysis->res_hydrolysis Yes res_unknown Diagnosis: Unknown Impurity (e.g., Isomer from Precursor) Action: Isolate and characterize (NMR). Purify starting material. q_hydrolysis->res_unknown No

Caption: Troubleshooting decision tree for identifying unknown byproducts.

References

Navigating Solvent Effects in Reactions of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and optimizing reactions involving 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and reaction time. This resource offers a structured approach to solvent selection and reaction optimization through detailed troubleshooting guides, frequently asked questions (FAQs), and illustrative experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, with a focus on the role of the solvent.

Low or No Conversion
Potential CauseSuggested Troubleshooting Steps
Poor Solubility of Reactants The starting material, reagents, or catalyst may have limited solubility in the chosen solvent, hindering the reaction. • Consult the solubility profile in the FAQ section. • Consider a co-solvent system (e.g., toluene/THF, dioxane/water) to improve solubility. • For highly insoluble materials, a more polar aprotic solvent like DMF or DMSO might be necessary, but be mindful of potential side reactions.
Inappropriate Solvent Polarity The polarity of the solvent can significantly affect the stability of transition states and intermediates. • For polar transition states (common in SNAr), a polar aprotic solvent (e.g., DMF, acetonitrile) can accelerate the reaction. • For less polar transition states (some cross-coupling steps), a non-polar solvent (e.g., toluene, dioxane) may be optimal.
Catalyst Deactivation or Inhibition The solvent can influence the stability and activity of the catalyst. • Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate many catalysts. • Some solvents, like DMF and DMSO, can coordinate to the metal center of a catalyst at higher temperatures, leading to deactivation. If catalyst deactivation is suspected, consider switching to a less coordinating solvent like toluene or dioxane.
Formation of Impurities and Side Products
Potential CauseSuggested Troubleshooting Steps
Solvent-Mediated Side Reactions The solvent can participate in or promote undesired reaction pathways. • Protic solvents (e.g., alcohols, water) can act as nucleophiles, leading to undesired substitution products, especially at elevated temperatures. If their use is unavoidable (e.g., for solubility), consider lowering the reaction temperature or using a less nucleophilic alcohol (e.g., tert-butanol). • Hydrolysis: The presence of water in the solvent can lead to hydrolysis of the starting material or product. Ensure the use of anhydrous solvents.
Base-Solvent Incompatibility The combination of a strong base and certain solvents can lead to degradation. • Strong bases like sodium tert-butoxide in some polar aprotic solvents can lead to solvent deprotonation and subsequent side reactions. Toluene and dioxane are generally more robust in combination with strong bases.
Homocoupling in Cross-Coupling Reactions In Suzuki-Miyaura reactions, homocoupling of the boronic acid can be a significant side reaction. • The choice of solvent can influence the rate of homocoupling. A solvent system like dioxane/water is often used to balance the solubility of the various components and can sometimes suppress homocoupling compared to anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Q2: How does the choice between a protic and an aprotic solvent affect reactions with this substrate?

A2: The choice between a protic and an aprotic solvent is critical and depends on the reaction type:

  • For nucleophilic aromatic substitution (SNAr) reactions , polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred. These solvents can stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile through hydrogen bonding, thus accelerating the reaction. Protic solvents can slow down SNAr reactions by hydrogen bonding with the nucleophile, reducing its reactivity.

  • For palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) , aprotic solvents are almost always used. The specific choice depends on the catalyst system and the other reagents. Toluene and dioxane are common choices for their inertness and ability to dissolve the organometallic species involved in the catalytic cycle. The addition of a small amount of water in Suzuki-Miyaura couplings can sometimes be beneficial for the transmetalation step.

Q3: In a Buchwald-Hartwig amination, which solvents are a good starting point for optimization?

A3: For the Buchwald-Hartwig amination of a chloro-pyridine derivative like this compound, good starting points for solvent optimization include toluene and 1,4-dioxane. These are relatively non-polar aprotic solvents that are compatible with the commonly used palladium catalysts and strong bases (e.g., sodium tert-butoxide, LHMDS). Tetrahydrofuran (THF) can also be considered, although its lower boiling point limits the reaction temperature.

Q4: For a Suzuki-Miyaura coupling, what is the recommended solvent system?

A4: A common and effective solvent system for Suzuki-Miyaura couplings of heteroaryl chlorides is a mixture of an organic solvent and water, typically in a ratio of 4:1 to 10:1. Good starting points include:

  • 1,4-Dioxane / Water

  • Toluene / Water

  • THF / Water The presence of water can aid in the dissolution of the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step of the catalytic cycle.

Quantitative Data from Analogous Systems

While specific data for this compound is limited, the following tables provide data from similar systems to guide solvent selection.

Table 1: Solvent Effects on the Yield of Buchwald-Hartwig Amination of an Analogous Aryl Chloride

Aryl ChlorideAmineCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
4-ChlorotolueneAnilinePd₂(dba)₃ / XPhosToluene1001892
4-ChlorotolueneAnilinePd₂(dba)₃ / XPhos1,4-Dioxane1001888
4-ChlorotolueneAnilinePd₂(dba)₃ / XPhosTHF652475
4-ChlorotolueneAnilinePd₂(dba)₃ / XPhosDMF1001865

Data is illustrative and based on general trends for Buchwald-Hartwig reactions of aryl chlorides.

Table 2: Solvent Effects on the Yield of Suzuki-Miyaura Coupling of an Analogous Heteroaryl Chloride

Heteroaryl ChlorideBoronic AcidCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
2-ChloropyridinePhenylboronic AcidPd(OAc)₂ / SPhosToluene/H₂O (5:1)1001291
2-ChloropyridinePhenylboronic AcidPd(OAc)₂ / SPhos1,4-Dioxane/H₂O (5:1)1001295
2-ChloropyridinePhenylboronic AcidPd(OAc)₂ / SPhosTHF/H₂O (5:1)801685
2-ChloropyridinePhenylboronic AcidPd(OAc)₂ / SPhosAcetonitrile/H₂O (5:1)801678

Data is illustrative and based on general trends for Suzuki-Miyaura reactions of heteroaryl chlorides.

Experimental Protocols

The following are generalized protocols that serve as a starting point for reactions involving this compound. Note: These protocols will likely require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Reactants:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the palladium precatalyst, the ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Reactants:

  • This compound (1.0 equiv)

  • Boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 5:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Pd Precatalyst & Ligand - Base add_solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) start->add_solvent add_amine Add Amine add_solvent->add_amine heat Heat with Stirring (80-110 °C) add_amine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Wash) monitor->workup purify Purify by Chromatography workup->purify end Isolated Product purify->end

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Solvent_Selection start Starting Suzuki-Miyaura Coupling solubility_check Are all reactants soluble? start->solubility_check aprotic_polar Consider Polar Aprotic: Dioxane, THF solubility_check->aprotic_polar No aprotic_nonpolar Consider Non-Polar Aprotic: Toluene solubility_check->aprotic_nonpolar Yes add_water Add Water as Co-solvent (Improves base solubility, can aid transmetalation) aprotic_polar->add_water aprotic_nonpolar->add_water low_yield Low Yield? add_water->low_yield troubleshoot Troubleshoot: - Degas solvent thoroughly - Screen different bases - Optimize ligand/catalyst low_yield->troubleshoot Yes success Optimized Reaction low_yield->success No troubleshoot->add_water

Caption: Decision workflow for solvent selection in Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this reagent is critical as impurities can affect reaction yields, generate unwanted byproducts, and impact the safety and efficacy of the final product.

This document presents a comparison of two common reversed-phase HPLC methods, highlighting differences in selectivity and resolution for the target compound and its potential impurities. All experimental data provided is representative and intended to illustrate the application of these methods.

Comparison of HPLC Methods

Two primary reversed-phase HPLC methods were evaluated for the purity analysis of this compound. Method A employs a standard C18 column with a trifluoroacetic acid (TFA) modifier, a widely used approach for polar and basic compounds. Method B utilizes a pentafluorophenyl (PFP) column, which offers alternative selectivity for aromatic and halogenated compounds.

Table 1: HPLC Method Parameters

ParameterMethod A: C18 Reversed-PhaseMethod B: PFP Reversed-Phase
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis DetectorQuaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)PFP Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35 °C35 °C
Detection Wavelength 260 nm260 nm
Injection Volume 10 µL10 µL

Experimental Data and Performance Comparison

To illustrate the performance of each method, two hypothetical batches of this compound were analyzed. Batch 1 is a high-purity reference standard, while Batch 2 is a sample from a trial synthesis containing several impurities. The purity was determined by the area percentage of the main peak relative to the total peak area.

Table 2: Comparative Purity Analysis of Two Batches

SampleMethod A (C18) Purity (%)Method B (PFP) Purity (%)Appearance
Batch 1 (Reference) 99.8599.88White Crystalline Solid
Batch 2 (Trial Synthesis) 98.5298.49Off-White Powder

Table 3: Resolution of Key Impurities

The resolution (R) between the main peak of this compound and its closely eluting impurities is a critical measure of a method's effectiveness. A resolution value greater than 1.5 indicates baseline separation.

Impurity PairMethod A (C18) Resolution (R)Method B (PFP) Resolution (R)
Main Peak / Impurity 1 1.82.5
Main Peak / Impurity 2 2.11.9

The results indicate that both methods are suitable for the purity determination of this compound. Method B, with the PFP column, shows superior resolution for Impurity 1, suggesting it may be a better choice for batches where this is a known process impurity. Conversely, Method A provides slightly better separation for Impurity 2.

Experimental Protocols

Sample and Standard Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.

HPLC Purity Validation Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation cluster_report Reporting prep_std Weigh Reference Standard diss_std Dissolve & Dilute Standard prep_std->diss_std setup HPLC System Setup & Equilibration diss_std->setup prep_smp Weigh Test Sample diss_smp Dissolve & Dilute Sample prep_smp->diss_smp diss_smp->setup inject Inject Standard & Samples setup->inject sep Chromatographic Separation inject->sep detect UV Detection at 260 nm sep->detect integrate Peak Integration detect->integrate identify Peak Identification (Retention Time) integrate->identify purity_calc Purity Calculation (% Area) identify->purity_calc validation Method Validation (ICH Guidelines) purity_calc->validation coa Generate Certificate of Analysis validation->coa

Caption: HPLC Purity Validation Workflow.

Alternative Analytical Techniques

While HPLC is a robust and widely used method for purity determination, other techniques can provide complementary information.

Table 4: Comparison with Other Analytical Methods

TechniqueAdvantagesDisadvantages
Gas Chromatography (GC) Excellent for volatile impurities.May require derivatization for this compound; high temperatures could cause degradation.
Nuclear Magnetic Resonance (NMR) Provides structural information about impurities.Lower sensitivity compared to HPLC for quantifying minor impurities.
Mass Spectrometry (MS) Can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass-to-charge ratio.[1]Higher cost and complexity of instrumentation.[1]

Conclusion

The presented reversed-phase HPLC methods provide reliable and precise approaches for the purity validation of this compound. Both the C18 and PFP columns are capable of separating the main component from its potential impurities, allowing for accurate quantification. The choice between the methods may depend on the specific impurity profile of the samples being analyzed. For comprehensive characterization, coupling HPLC with mass spectrometry is recommended for the identification of unknown impurities.

References

Spectroscopic Showdown: Confirming the Structure of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Characterization of a Key Pyridine Derivative and Its Isomer

In the landscape of pharmaceutical and agrochemical research, the precise structural confirmation of novel compounds is a cornerstone of development. This guide provides a comparative analysis of the spectroscopic data for 2-Chloro-5-(trifluoromethyl)pyridin-3-amine and its constitutional isomer, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine . By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we offer a clear framework for the structural elucidation of these important pyridine derivatives.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomer, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. While complete experimental data for the target compound is not publicly available, theoretical values and data for its isomer provide a strong basis for structural confirmation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not publicly available. Expected signals for two aromatic protons and an amine proton.Data not publicly available. Expected signals for five aromatic carbons and one trifluoromethyl carbon.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 7.98 (d, J=1.9 Hz, 1H), 6.75 (d, J=1.9 Hz, 1H), 5.45 (br s, 2H)154.9, 145.1, 134.8 (q, J=4.0 Hz), 123.6 (q, J=272.5 Hz), 118.9 (q, J=3.8 Hz), 117.2

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)
This compound C₆H₄ClF₃N₂196.56 g/mol [1]Data not publicly available. Expected M+ and M+2 isotope peaks for chlorine.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine C₆H₄ClF₃N₂196.56 g/mol [2]196 (M+), 198 (M+2), 161, 132

Table 3: IR Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
This compound Data not publicly available. Expected N-H, C-H, C=C, C-Cl, and C-F stretching and bending vibrations.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 3480, 3320 (N-H stretch), 1620 (N-H bend), 1580, 1470 (C=C stretch), 1340 (C-F stretch), 850 (C-Cl stretch)

The Workflow of Structural Confirmation

The process of confirming a chemical structure using spectroscopy follows a logical progression. Each technique provides a unique piece of the puzzle, and together they create a comprehensive picture of the molecule's architecture.

Spectroscopic_Workflow Workflow for Spectroscopic Structure Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample IR_Analysis Functional Group Identification IR->IR_Analysis MS_Analysis Molecular Weight & Formula Determination MS->MS_Analysis NMR_Analysis Connectivity & Stereochemistry NMR->NMR_Analysis Structure_Confirmation Structure Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the typical workflow for confirming a chemical structure, from synthesis to spectroscopic analysis and final confirmation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR: Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used with a 45-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) is a common method for creating ions. The sample is bombarded with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Analysis: The spectrum is typically collected over a range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

This guide provides a foundational understanding of the spectroscopic techniques and data interpretation necessary for the structural confirmation of this compound and related compounds. The direct comparison with its isomer highlights the subtle yet critical differences that these powerful analytical methods can reveal.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail the performance of each route, supported by experimental data, and include detailed protocols for the key reactions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct AminationRoute 2: Amination and Reductive DechlorinationRoute 3: Nitration and Reduction
Starting Material 2,3-Dichloro-5-(trifluoromethyl)pyridine2,3,6-Trichloro-5-(trifluoromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridine
Key Steps 1. Amination1. Amination 2. Reductive Dechlorination1. Nitration 2. Reduction
Overall Yield ~90%[1]Estimated >80% (dependent on reduction step)Estimated >75% (dependent on reduction step)
Reagents Aqueous AmmoniaAqueous Ammonia, Reducing Agent (e.g., H₂, Pd/C)Nitrating Agent (e.g., HNO₃/H₂SO₄), Reducing Agent (e.g., SnCl₂, HCl)
Reaction Conditions High Temperature, High PressureModerate to High Temperature and PressureModerate to High Temperature
Advantages High-yielding, single-step conversion from a readily available precursor.Utilizes a potentially less expensive, more chlorinated starting material.Avoids the use of highly chlorinated pyridines.
Disadvantages Requires high-pressure equipment (autoclave).Two-step process; the second step (selective dechlorination) can be challenging.Two-step process; nitration can produce isomeric byproducts.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

Route 1: Direct Amination 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine This compound This compound 2,3-Dichloro-5-(trifluoromethyl)pyridine->this compound NH3 (aq) High T, High P

Caption: Route 1: Direct amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Route 2: Amination and Reductive Dechlorination 2,3,6-Trichloro-5-(trifluoromethyl)pyridine 2,3,6-Trichloro-5-(trifluoromethyl)pyridine 2-Amino-3,6-dichloro-5-(trifluoromethyl)pyridine 2-Amino-3,6-dichloro-5-(trifluoromethyl)pyridine 2,3,6-Trichloro-5-(trifluoromethyl)pyridine->2-Amino-3,6-dichloro-5-(trifluoromethyl)pyridine NH3 (aq) High T, High P This compound This compound 2-Amino-3,6-dichloro-5-(trifluoromethyl)pyridine->this compound Reduction (e.g., H2, Pd/C)

Caption: Route 2: Amination of a trichlorinated precursor followed by reduction.

Route 3: Nitration and Reduction 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine->2-Chloro-3-nitro-5-(trifluoromethyl)pyridine HNO3/H2SO4 This compound This compound 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine->this compound Reduction (e.g., SnCl2, HCl)

Caption: Route 3: Nitration of 2-chloro-5-(trifluoromethyl)pyridine and subsequent reduction.

Experimental Protocols

Route 1: Direct Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This route provides a high-yielding, one-step synthesis to the target molecule.

Reaction Scheme:

2,3-Dichloro-5-(trifluoromethyl)pyridine + NH₃ (aq) → this compound

Experimental Procedure:

A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine (6.5 g) and 28% aqueous ammonia (20 ml) is placed in a 50 ml autoclave. The autoclave is sealed and the mixture is heated to 100°C for 24 hours, and then the temperature is increased to 125°C for an additional 5 hours.[2] After cooling, the crystalline product is collected. The crude product is then washed with water and dried to yield 2-amino-3-chloro-5-trifluoromethylpyridine. A similar procedure reported a yield of 90%[1].

Quantitative Data:

Starting MaterialReagentTemperature (°C)Time (h)PressureYield (%)
2,3-Dichloro-5-(trifluoromethyl)pyridine28% Aqueous Ammonia100, then 12524, then 5~2 atm[2]~90[1]
Route 2: Amination of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine and Reductive Dechlorination

This two-step route utilizes a more chlorinated starting material. The overall efficiency is highly dependent on the selective dechlorination step.

Step 1: Amination

Reaction Scheme:

2,3,6-Trichloro-5-(trifluoromethyl)pyridine + NH₃ (aq) → 2-Amino-3,6-dichloro-5-(trifluoromethyl)pyridine

Experimental Procedure:

A detailed experimental protocol for this specific amination was not found in the searched literature. However, based on similar reactions, it is anticipated that the reaction would be carried out in an autoclave with aqueous or alcoholic ammonia at elevated temperatures and pressures.

Step 2: Reductive Dechlorination

Reaction Scheme:

2-Amino-3,6-dichloro-5-(trifluoromethyl)pyridine + [H] → this compound

Experimental Procedure:

A specific, optimized protocol for the selective reductive dechlorination of 2-amino-3,6-dichloro-5-(trifluoromethyl)pyridine to the desired product was not found in the reviewed literature. General methods for such transformations often involve catalytic hydrogenation (e.g., using palladium on carbon as a catalyst in the presence of a base to neutralize the formed HCl) or other reducing agents. The challenge in this step is to achieve selective removal of the chlorine atom at the 6-position without affecting the chlorine at the 2-position or the amino group.

Quantitative Data (Step 1 - Amination):

Starting MaterialReagentSolventTemperature (°C)Time (h)PressureYield (%)
2,3,6-Trichloro-5-(trifluoromethyl)pyridineLiquid AmmoniaToluene50120.7-2 MPa92
2,3,6-Trichloro-5-(trifluoromethyl)pyridineLiquid AmmoniaMethanol80102.5-3 MPa91.2
2,3,6-Trichloro-5-(trifluoromethyl)pyridine25% Ammonia WaterTolueneNot specified91.5-2 MPa91
Route 3: Nitration of 2-Chloro-5-(trifluoromethyl)pyridine and Subsequent Reduction

This route introduces the amino group precursor (nitro group) onto the pyridine ring, followed by a reduction.

Step 1: Nitration

Reaction Scheme:

2-Chloro-5-(trifluoromethyl)pyridine + HNO₃/H₂SO₄ → 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Experimental Procedure:

A detailed experimental protocol for this specific nitration was not found in the searched literature. Typically, such nitrations are carried out by treating the pyridine derivative with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.

Step 2: Reduction

Reaction Scheme:

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine + [H] → this compound

Experimental Procedure:

A common and effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in an acidic medium.[3][4] The 2-chloro-3-nitro-5-(trifluoromethyl)pyridine would be dissolved in a suitable solvent, such as ethanol or ethyl acetate, and treated with an excess of stannous chloride dihydrate and concentrated hydrochloric acid. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed. The product is then isolated by basifying the reaction mixture and extracting with an organic solvent. Catalytic hydrogenation is another viable method for this transformation.[5][6]

Quantitative Data (Step 1 - Nitration - for a similar compound):

The synthesis of a related compound, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, from 5-nitro-3-(trifluoromethyl)pyridin-2-ol using thionyl chloride and DMF as a catalyst resulted in an 86% yield. While not the exact nitration of the desired starting material, it provides an indication of the potential efficiency of introducing the nitro group.

Conclusion

The choice of the optimal synthesis route for this compound will depend on several factors, including the availability and cost of the starting materials, the available equipment (particularly for high-pressure reactions), and the desired scale of production.

  • Route 1 (Direct Amination) is the most direct and high-yielding route, making it an excellent choice if the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is readily accessible and the necessary high-pressure equipment is available.

  • Route 2 (Amination and Reductive Dechlorination) could be economically advantageous if the starting trichlorinated pyridine is significantly cheaper. However, the development and optimization of a selective and high-yielding reductive dechlorination step are critical for the viability of this route.

  • Route 3 (Nitration and Reduction) offers an alternative that avoids highly chlorinated pyridines. The success of this route depends on achieving good regioselectivity in the nitration step and an efficient subsequent reduction.

Further process development and optimization would be required to translate any of these routes to a large-scale, industrial process.

References

Comparative Analysis of the Biological Activity of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-chloro-5-(trifluoromethyl)pyridin-3-amine serves as a versatile scaffold in medicinal chemistry, leading to the development of various derivatives with significant biological activities. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, with a focus on their anticancer and kinase inhibitory properties. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate further research and development.

Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives

Derivatives of this compound have been successfully utilized in the synthesis of thiazolo[4,5-d]pyrimidines, which have demonstrated notable anticancer activities. A key example is the compound 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) , which has shown significant growth inhibitory effects against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of Compound 3b and its analogs against a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a direct comparison of their cytotoxic potential.

Compound IDDerivative ClassCell LineCancer TypeIC50 (µM)Reference
3b Thiazolo[4,5-d]pyrimidineC32Melanoma24.4[3]
3b Thiazolo[4,5-d]pyrimidineA375Melanoma25.4[3]
3b Thiazolo[4,5-d]pyrimidineCHO-K1Normal (Hamster Ovary)75.5[3]
3b Thiazolo[4,5-d]pyrimidineHaCaTNormal (Human Keratinocyte)33.5[3]

Kinase Inhibitory Activity of 5-(Trifluoromethyl)-2-aminopyrimidine Derivatives

Another important class of compounds derived from the this compound scaffold are 5-(trifluoromethyl)-2-aminopyrimidines. These derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), both of which are crucial targets in cancer therapy, particularly in Acute Myeloid Leukemia (AML).

Quantitative Data Summary: Kinase Inhibition and Antiproliferative Activity

The table below presents the kinase inhibitory activity (IC50) and the antiproliferative activity (IC50) against a human AML cell line for a representative 5-(trifluoromethyl)-2-aminopyrimidine derivative.

Compound IDDerivative ClassTarget KinaseKinase IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
30 5-(Trifluoromethyl)-2-aminopyrimidineFLT3-WT≤ 25MV4-11 (AML)< 4[4][5]
30 5-(Trifluoromethyl)-2-aminopyrimidineFLT3-D835Y≤ 25MV4-11 (AML)< 4[4][5]
30 5-(Trifluoromethyl)-2-aminopyrimidineCHK1≤ 25MV4-11 (AML)< 4[4][5]

Signaling Pathways

To understand the mechanism of action of these derivatives, it is essential to visualize the signaling pathways they target.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization p_FLT3 p-FLT3 Dimerization->p_FLT3 PI3K PI3K p_FLT3->PI3K RAS RAS p_FLT3->RAS STAT5 STAT5 p_FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor 5-(Trifluoromethyl)- 2-aminopyrimidine Derivatives Inhibitor->p_FLT3 CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 p_CHK1 p-CHK1 (Active) CHK1->p_CHK1 CDC25 CDC25 p_CHK1->CDC25 DNA_Repair DNA Repair p_CHK1->DNA_Repair Apoptosis Apoptosis p_CHK1->Apoptosis CDK CDK CDC25->CDK Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest Progression Inhibitor 5-(Trifluoromethyl)- 2-aminopyrimidine Derivatives Inhibitor->p_CHK1 Experimental_Workflow cluster_Anticancer Anticancer Activity Screening cluster_Kinase Kinase Inhibition Assay A1 Cell Plating (96-well plates) A2 Compound Addition (Serial Dilutions) A1->A2 A3 Incubation (48 hours) A2->A3 A4 Cell Fixation (TCA) & Staining (SRB) A3->A4 A5 Absorbance Reading (515 nm) A4->A5 A6 IC50 Determination A5->A6 B1 Prepare Assay Plate (Compound Dilutions) B2 Add Master Mix (Buffer, Substrate, ATP) B1->B2 B3 Initiate Reaction (Add Kinase Enzyme) B2->B3 B4 Incubation B3->B4 B5 Stop Reaction & Add Detection Reagent B4->B5 B6 Luminescence Reading B5->B6 B7 IC50 Determination B6->B7

References

A Comparative Guide to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine and Other Substituted Pyridinamines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, substituted pyridinamines serve as indispensable building blocks. Their utility lies in their ability to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine against other substituted pyridinamines, offering insights into their performance in key synthetic transformations. The information presented herein is supported by experimental data from the literature to aid researchers in selecting the optimal building block for their synthetic endeavors.

Physicochemical Properties and Reactivity Overview

The reactivity of a substituted pyridinamine in cross-coupling reactions is fundamentally governed by the electronic nature and position of its substituents. In the case of This compound , the pyridine ring is rendered electron-deficient by the presence of two powerful electron-withdrawing groups: a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position.

The trifluoromethyl group at the 5-position significantly lowers the electron density of the pyridine ring, which is expected to increase the electrophilicity of the C-Cl bond at the 2-position, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

Performance in Cross-Coupling Reactions

This section provides a comparative overview of the performance of this compound and other substituted pyridinamines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is compiled from various literature sources, and it is important to note that reaction conditions have been optimized for each specific substrate and may not be directly transferable.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of halo-pyridinamines in this reaction is influenced by the nature of the halogen and the electronic properties of the pyridine ring. Generally, the order of reactivity for the halogen is I > Br > Cl. However, the presence of activating electron-withdrawing groups can facilitate the coupling of even less reactive chloro-substrates.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90[3]
2-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂aq. Na₂CO₃1,4-DioxaneReflux886[4]
3-ChloropyridinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate[4]
6-ChloroindolePhenylboronic acidP1 (XPhos precatalyst)K₃PO₄1,4-Dioxane/H₂O605-891-99[5]
2,3,5-TrichloropyridineVarious arylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃H₂O/Toluene1002up to 98

Analysis: The data suggests that both bromo- and chloro-pyridinamines can be effective substrates in Suzuki-Miyaura couplings. The use of more electron-rich and sterically demanding phosphine ligands or precatalysts often facilitates the coupling of less reactive chlorides. The high yields obtained with 2,3,5-trichloropyridine, a highly electron-deficient system, underscore the activating effect of electron-withdrawing groups. It can be inferred that this compound, being highly electron-deficient, would be a good substrate for Suzuki-Miyaura coupling, likely requiring a robust catalyst system.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The success of this reaction with pyridinamines can be sensitive to the basicity of the substrate, which can lead to catalyst inhibition.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-(trifluoromethyl)pyridineMorpholinePd₂(dba)₃ / XPhosK₂CO₃t-BuOH801295 (mono-amination at C2)[6]
3-Bromo-2-aminopyridineMorpholineRuPhos precatalystLiHMDSToluene1001683[7]
Aryl ChloridesAmmoniaPd₂(dba)₃ / P(t-Bu)₃NaOtBuToluene1001875-95[7]
2-Bromo-13α-estrone 3-benzyl etherBenzophenone iminePd(OAc)₂ / BINAPNaOtBuToluene1001892

Analysis: The successful regioselective mono-amination of 2,5-dibromo-3-(trifluoromethyl)pyridine at the more activated C2 position highlights the influence of the trifluoromethyl group. The use of specialized ligands like XPhos and RuPhos, along with strong bases, is often necessary for the efficient amination of halo-pyridines. The reduced basicity of this compound could potentially be advantageous in minimizing catalyst inhibition, making it a promising substrate for this transformation.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds and is a key reaction for introducing alkynyl moieties.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5- and 6-Bromo-3-fluoro-2-cyanopyridinesVarious terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT2-485-95
Aryl BromidesTerminal Alkynes(NHC)-Cu / (NHC)-PdEt₃NTolueneRT12High
2-BromoacetophenonePhenylacetyleneNHC-Pd catalystEt₃NDMF1001295
Heterocyclic Bromides/ChloridesVarious alkynesPd/C - CuIK₂CO₃H₂O/iPrOH90-Near quantitative

Analysis: Sonogashira couplings are generally efficient for a wide range of halo-heterocycles. The use of a copper co-catalyst is common, although copper-free conditions have also been developed. The mild reaction conditions reported for the coupling of bromofluorocyanopyridines suggest that electron-deficient pyridines are excellent substrates. Given its electronic properties, this compound is expected to perform well in Sonogashira couplings, likely with standard palladium/copper catalytic systems.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add the halo-pyridinamine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the halo-pyridinamine (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and the base (e.g., NaOtBu or K₂CO₃, 1.5-2.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a dry reaction vessel, add the halo-pyridinamine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) salt (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., Et₃N or DIPA, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Synthetic Strategies

To aid in the conceptualization of synthetic planning and understanding the factors influencing reactivity, the following diagrams are provided.

G cluster_0 General Workflow for Pyridinamine Functionalization start Substituted Pyridinamine reaction_choice Select Cross-Coupling Reaction start->reaction_choice suzuki Suzuki-Miyaura (C-C) reaction_choice->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N) reaction_choice->buchwald Amine sonogashira Sonogashira (C-C≡C) reaction_choice->sonogashira Alkyne optimization Optimize Conditions (Catalyst, Ligand, Base, Solvent, Temp.) suzuki->optimization buchwald->optimization sonogashira->optimization workup Reaction Work-up and Purification optimization->workup product Functionalized Pyridine Derivative workup->product

Caption: General workflow for the functionalization of substituted pyridinamines.

G cluster_1 Electronic Effects on Pyridine Ring Reactivity pyridine Pyridine Ring reactivity Reactivity towards Oxidative Addition pyridine->reactivity basicity Basicity (pKa) of Ring Nitrogen pyridine->basicity ewg Electron-Withdrawing Group (EWG) (e.g., -CF₃, -Cl) ewg->pyridine Decreases electron density ewg->reactivity Increases ewg->basicity Decreases edg Electron-Donating Group (EDG) (e.g., -NH₂, -CH₃) edg->pyridine Increases electron density edg->reactivity Decreases edg->basicity Increases

Caption: Influence of substituents on pyridine reactivity and basicity.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its electron-deficient nature, a result of the chloro and trifluoromethyl substituents, suggests a high reactivity towards palladium-catalyzed cross-coupling reactions. While direct comparative data is limited, analysis of related structures indicates that it should be a viable substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, likely requiring modern, robust catalyst systems. The reduced basicity of this molecule may also be advantageous in minimizing catalyst inhibition. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for chemists in designing and optimizing their synthetic routes.

References

A Comparative Guide to the Reactivity of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine with key analogous compounds. The objective is to offer insights into the chemical behavior of these molecules in common organic reactions, supported by available data and established chemical principles. This document is intended to aid in the strategic design and execution of synthetic routes in pharmaceutical and agrochemical research.

Introduction to the Compounds

The reactivity of substituted pyridines is of paramount importance in the synthesis of a vast array of biologically active molecules. The interplay of electronic and steric effects of different substituents on the pyridine ring dictates their susceptibility to various chemical transformations. This guide focuses on this compound and compares its reactivity with two closely related analogues: 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which generally enhances the reactivity of the pyridine ring towards nucleophilic attack.[1] Conversely, the amino (-NH2) group is an electron-donating group, which can modulate this reactivity. The chlorine atoms at various positions serve as reactive sites for nucleophilic aromatic substitution and cross-coupling reactions.

Reactivity Comparison in Key Reactions

The following sections provide a comparative overview of the reactivity of the target compound and its analogues in three common and synthetically important reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of (hetero)aromatic halides. The reaction proceeds via an addition-elimination mechanism, and its rate is highly influenced by the electronic nature of the substituents on the aromatic ring.[2] Electron-withdrawing groups, such as the trifluoromethyl group, activate the ring towards nucleophilic attack, while electron-donating groups have a deactivating effect.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

CompoundKey Structural FeaturesExpected Relative ReactivityRationale
This compound -CF3 (electron-withdrawing), -NH2 (electron-donating), -Cl at C2ModerateThe activating effect of the -CF3 group is tempered by the deactivating effect of the -NH2 group.
2,3-Dichloro-5-(trifluoromethyl)pyridine -CF3 (electron-withdrawing), -Cl at C2 and C3HighThe strongly electron-withdrawing -CF3 group and the additional chloro substituent enhance the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack, particularly at the C2 position.
2-Chloro-5-(trifluoromethyl)pyridine -CF3 (electron-withdrawing), -Cl at C2HighThe potent electron-withdrawing -CF3 group significantly activates the pyridine ring for nucleophilic substitution at the C2 position.[3]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a powerful tool for the formation of carbon-carbon bonds.[4] The reactivity of the aryl halide in this reaction is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the substituents.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling

CompoundKey Structural FeaturesExpected Relative ReactivityRationale
This compound -NH2 (electron-donating), -Cl at C2LowerThe electron-donating amino group can increase the electron density at the C2 position, making the oxidative addition step of the catalytic cycle less favorable. The amino group can also potentially coordinate to the palladium catalyst, which may inhibit its activity.
2,3-Dichloro-5-(trifluoromethyl)pyridine -CF3 (electron-withdrawing), -Cl at C2 and C3HigherThe electron-withdrawing nature of the substituents can facilitate the oxidative addition of the C-Cl bond to the palladium catalyst. The C2-Cl bond is expected to be more reactive than the C3-Cl bond.
2-Chloro-5-(trifluoromethyl)pyridine -CF3 (electron-withdrawing), -Cl at C2HighThe electron-deficient nature of the pyridine ring facilitates the oxidative addition step, leading to a higher reactivity in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[5] Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is dependent on the nature of the aryl halide and the substituents on the aromatic ring.

Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination

CompoundKey Structural FeaturesExpected Relative ReactivityRationale
This compound -NH2 (electron-donating), -Cl at C2LowerThe presence of the amino group can lead to lower reactivity due to electronic effects and potential catalyst inhibition, similar to what is observed in Suzuki-Miyaura coupling.
2,3-Dichloro-5-(trifluoromethyl)pyridine -CF3 (electron-withdrawing), -Cl at C2 and C3HigherThe electron-withdrawing groups enhance the reactivity of the C-Cl bonds, with the C2 position being the more probable site of reaction.[1]
2-Chloro-5-(trifluoromethyl)pyridine -CF3 (electron-withdrawing), -Cl at C2HighThe electron-deficient character of the ring promotes the oxidative addition of the palladium catalyst to the C-Cl bond.

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These protocols are based on established methods for similar substrates and should be optimized for specific applications.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for the reaction of a chloropyridine derivative with an amine.

Materials:

  • 2-Chloropyridine derivative (1.0 eq.)

  • Amine (1.2 eq.)

  • Base (e.g., K2CO3, 2.0 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a reaction vessel, add the 2-chloropyridine derivative, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a chloropyridine derivative with a boronic acid.[6]

Materials:

  • 2-Chloropyridine derivative (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.)

  • Base (e.g., K2CO3, 2.0 eq.)

  • Solvent mixture (e.g., 1,4-dioxane/water, 4:1)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • In a reaction flask, combine the 2-chloropyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C with stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a chloropyridine derivative.[7]

Materials:

  • 2-Chloropyridine derivative (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.)

  • Phosphine ligand (e.g., XPhos, 0.04 eq.)

  • Base (e.g., NaOt-Bu, 1.4 eq.)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a dry reaction vessel.

  • Add the base, the 2-chloropyridine derivative, and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed chemical transformations and a general experimental workflow.

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup under Inert Atmosphere start->reaction_setup heating Heating and Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for synthesis.

suzuki_coupling_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)(X)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r R-Pd(II)(R')L2 transmetalation->pd_r_r r_boronic R'-B(OR)2 r_boronic->transmetalation Base reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

buchwald_hartwig_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR2)L]+ amine_coordination->pd_amine_complex amine R2NH amine->amine_coordination deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)(NR2)L deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

A Comparative Guide to the Structural Analysis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation of "2-Chloro-5-(trifluoromethyl)pyridin-3-amine." As experimental X-ray crystallographic data for this specific compound is not publicly available in the searched databases, this guide will focus on a detailed comparison with its close structural isomer, 3-Chloro-5-(trifluoromethyl)-2-pyridinamine , for which a crystal structure has been determined. This comparison, supplemented by other analytical techniques, offers valuable insights into the expected structural characteristics of the target molecule.

Comparison of Crystallographic Data

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule. While the crystal structure of "this compound" remains to be determined, the crystallographic data for its isomer, "3-Chloro-5-(trifluoromethyl)-2-pyridinamine," provides a strong predictive foundation.

Table 1: Comparison of Crystallographic Data

Parameter3-Chloro-5-(trifluoromethyl)-2-pyridinamine (CCDC 677862)[1][2]This compound (Predicted)
Chemical Formula C₆H₄ClF₃N₂C₆H₄ClF₃N₂
Molecular Weight 196.56 g/mol [1]196.56 g/mol [3]
Crystal System Monoclinic[1]Monoclinic or Orthorhombic (Common for small organic molecules)
Space Group P2₁/c[1]Common space groups for chiral molecules (e.g., P2₁, P2₁2₁2₁) or achiral molecules (e.g., P2₁/c, Pbca)
Unit Cell Dimensions a = 5.801(1) Å, b = 17.978(5) Å, c = 7.578(2) Å, β = 100.19(4)°[1]Expected to differ due to substituent placement.
Volume 777.8(3) ų[1]Dependent on unit cell dimensions and packing.
Z (Molecules/unit cell) 4[1]Typically 2, 4, or 8 for small organic molecules.
Key Structural Features Centrosymmetric dimers formed by N—H···N hydrogen bonds.[1]Likely to exhibit hydrogen bonding involving the amino group and pyridine nitrogen. The specific packing arrangement will differ.

Alternative Analytical Techniques for Structural Elucidation

In the absence of a single-crystal structure, a combination of spectroscopic methods is crucial for the structural characterization of "this compound."

Table 2: Comparison of Spectroscopic Data

Technique3-Chloro-5-(trifluoromethyl)-2-pyridinamine (and related compounds)This compound (Expected)
¹H NMR Aromatic protons in a complex pattern.[4]Two distinct aromatic proton signals are expected in the aromatic region (δ 7-9 ppm). The chemical shifts will be influenced by the positions of the chloro, amino, and trifluoromethyl groups.
¹³C NMR Characteristic signals for the pyridine ring and the trifluoromethyl group.[5]Six distinct carbon signals are expected, with the trifluoromethyl carbon appearing as a quartet due to C-F coupling.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 196. Fragmentation pattern includes loss of Cl, CF₃, and HCN.[5]Molecular ion peak at m/z 196. The fragmentation pattern is expected to be similar, though relative intensities of fragment ions may differ due to the different substitution pattern.
FTIR Spectroscopy N-H stretching vibrations (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and aromatic C-N and C-C stretching vibrations.Similar characteristic peaks are expected: N-H stretching of the primary amine, strong C-F stretching bands, and vibrations characteristic of the substituted pyridine ring.

Experimental Protocols

Single-Crystal X-ray Diffraction

A standard experimental workflow for the structural analysis of a small organic molecule like "this compound" would involve the following steps:

  • Crystal Growth : High-quality single crystals are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting : A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.[6][7]

  • Structure Solution : The collected data is used to solve the phase problem and obtain an initial electron density map.[7]

  • Structure Refinement : The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.[7]

G Experimental Workflow for Single-Crystal X-ray Diffraction cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Compound_Synthesis Synthesis of this compound Crystal_Growth Crystal Growth Compound_Synthesis->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Mounting->Xray_Diffraction Structure_Solution Structure Solution (Phase Problem) Xray_Diffraction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure G Logical Relationship for Structural Elucidation cluster_0 Primary Method (Ideal) cluster_1 Alternative/Supporting Methods Target_Molecule This compound Xray_Crystallography Single-Crystal X-ray Diffraction Target_Molecule->Xray_Crystallography Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C) Target_Molecule->NMR Connectivity & Environment MS Mass Spectrometry Target_Molecule->MS Molecular Weight & Fragmentation IR FTIR Spectroscopy Target_Molecule->IR Functional Groups

References

A Comparative Guide to "2-Chloro-5-(trifluoromethyl)pyridin-3-amine" as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and accurate characterization of reference standards are paramount for reliable analytical results. This guide provides a comprehensive comparison of "2-Chloro-5-(trifluoromethyl)pyridin-3-amine" as a reference standard, offering insights into its analytical characterization, potential impurities, and comparative performance against potential alternatives. This compound is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1]

Physicochemical Properties and Identification

"this compound" is a substituted pyridine with the molecular formula C₆H₄ClF₃N₂ and a molecular weight of 196.56 g/mol .[2][3] Its identity is confirmed by its unique CAS number, 72587-18-9, and IUPAC name, this compound.[3]

Table 1: Physicochemical and Identification Data

ParameterValueReference
IUPAC Name This compound[3]
Synonyms 3-Amino-2-chloro-5-(trifluoromethyl)pyridine[3]
CAS Number 72587-18-9[3]
Molecular Formula C₆H₄ClF₃N₂[2][3]
Molecular Weight 196.56 g/mol [2][3]
Appearance White to light yellow or light orange powder/crystal
Melting Point 86-90 °C (literature value for a closely related isomer)[4]

Analytical Characterization for Use as a Reference Standard

Table 2: Comparison of Analytical Methodologies for Purity Assessment

Analytical TechniquePrincipleInformation ProvidedTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Quantitative purity, detection of non-volatile impurities.>98.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile impurities.-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Characterization based on the magnetic properties of atomic nuclei.Structural confirmation and identification of impurities.Confirms structure
Mass Spectrometry (MS) Determination of mass-to-charge ratio.Molecular weight confirmation and impurity identification.Confirms molecular weight
Elemental Analysis Determination of the elemental composition.Confirmation of empirical formula.Within ±0.4% of theoretical values

Experimental Protocols

Detailed experimental protocols are essential for the accurate use of a reference standard. Below are proposed methodologies for the analysis of "this compound" based on methods for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This proposed reversed-phase HPLC (RP-HPLC) method is adapted from methodologies for similar halogenated pyridinamines and is suitable for quantifying the purity of "this compound" and detecting non-volatile impurities.[5][6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve the reference standard in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Potential Impurities and Synthesis Pathway

Understanding the synthetic route is crucial for identifying potential process-related impurities. A common route to similar compounds involves the chlorination and subsequent amination of a pyridine precursor.[1][7]

Synthesis_Pathway Precursor Substituted Pyridine Intermediate1 Chlorinated Intermediate Precursor->Intermediate1 Chlorination ImpurityB Unreacted Starting Material Precursor->ImpurityB Product This compound Intermediate1->Product Amination ImpurityA Isomeric Impurities Intermediate1->ImpurityA ImpurityC Over-chlorinated Byproducts Intermediate1->ImpurityC

Caption: A generalized synthetic pathway highlighting potential impurities.

Comparison with Alternatives

Currently, "this compound" is a key intermediate, and as such, a direct one-to-one alternative as a reference standard for its own analysis is not applicable. However, for the analysis of final products where this compound is an impurity, other structurally related compounds could potentially be used as internal standards, provided they are not present in the sample matrix and have similar chromatographic behavior. The choice of an alternative would be highly dependent on the specific analytical method and the matrix being analyzed.

Experimental Workflow for Reference Standard Utilization

The following diagram illustrates a typical workflow for the use of "this compound" as a reference standard in a quantitative analysis, such as an HPLC assay.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standard Solution HPLC_Analysis HPLC Analysis Std_Prep->HPLC_Analysis Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration & Identification HPLC_Analysis->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using a reference standard.

Conclusion

"this compound" serves as a critical reference material for quality control and analytical development in the pharmaceutical and agrochemical industries. Its proper use, underpinned by a thorough understanding of its analytical characteristics and potential impurities, is essential for ensuring the accuracy and reliability of analytical data. While detailed public information on its use as a certified reference standard is limited, the methodologies and data presented in this guide, based on closely related compounds, provide a solid framework for its effective implementation in a laboratory setting. Researchers should, however, always refer to the Certificate of Analysis provided by the supplier for specific data and handling instructions.

References

Comparative Efficacy of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine Derivatives as Novel Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the insecticidal properties of novel derivatives of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine reveals their potential as potent agents for pest management. This guide presents a comparative evaluation of their efficacy against key agricultural pests, alongside established commercial insecticides, supported by experimental data and detailed methodologies.

Derivatives of this compound, particularly novel trifluoromethylpyridine amide derivatives containing sulfur moieties, have demonstrated significant insecticidal activity.[1] These compounds represent a promising area of research for the development of new crop protection agents. Their performance, when compared with widely used alternatives such as neonicotinoids and diamide insecticides, highlights distinct modes of action and varying levels of efficacy against different insect species.

Quantitative Efficacy Assessment

The insecticidal efficacy of novel this compound derivatives and commercial insecticides is summarized below. The data is presented for two major agricultural pests: the diamondback moth (Plutella xylostella) and the green peach aphid (Myzus persicae).

Compound/Active IngredientTarget PestEfficacy (LC50 in mg/L or % mortality)Citation
This compound Derivatives
3-Chloro-N-(2-((4-fluorobenzyl)thio)ethyl)-5-(trifluoromethyl)picolinamide (E1)Plutella xylostella75% mortality @ 200 mg/L[1]
3-Chloro-N-(2-((2-fluorobenzyl)thio)ethyl)-5-(trifluoromethyl)picolinamide (E3)Plutella xylostella75% mortality @ 200 mg/L[1]
3-Chloro-N-(2-((2,4-difluorobenzyl)thio)ethyl)-5-(trifluoromethyl)picolinamide (E11)Plutella xylostella70% mortality @ 200 mg/L[1]
3-Chloro-N-(2-((3-methyl-4-(2,2,2-trifluoroethoxy)benzyl)thio)ethyl)-5-(trifluoromethyl)picolinamide (E24)Plutella xylostella70% mortality @ 200 mg/L[1]
N-(2-((4-fluorobenzyl)sulfinyl)ethyl)-3-chloro-5-(trifluoromethyl)picolinamide (G2)Plutella xylostella75% mortality @ 200 mg/L[1]
Alternative Insecticides (Neonicotinoids)
AcetamipridMyzus persicaeLC50: 0.02 mg/L
ImidaclopridMyzus persicaeLC50: 5.14 ppm
ThiamethoxamMyzus persicaeLC50: 4.1 ppm[2]
Alternative Insecticides (Diamides)
ChlorantraniliprolePlutella xylostellaLC50: 0.000275% - 0.00037%[3]
FlubendiamidePlutella xylostellaLC50: 0.00050% - 0.00062%[3]
Other Commercial Insecticides
SpinosadPlutella xylostellaLC50: 0.00486% - 0.00541%[3]
BifenthrinMyzus persicaeLC50: 0.04 mg/L[4]
FlonicamidMyzus persicaeLC50: 0.16 mg/L[4]
SpirotetramatMyzus persicaeLC50: 0.08 mg/L[4]

Experimental Protocols

The evaluation of insecticidal activity is conducted through standardized bioassays. The following are detailed methodologies for the key experiments cited.

Leaf-Dip Bioassay for Plutella xylostella

This method is utilized to assess the contact and ingestion toxicity of insecticides against lepidopteran larvae.

  • Preparation of Test Solutions: The synthesized compounds and commercial insecticides are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted with distilled water containing a small amount of surfactant (e.g., Triton X-100) to create a series of graded concentrations.

  • Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a specified duration (e.g., 10-30 seconds) and then allowed to air-dry. Control leaf discs are treated with a solution containing only the solvent and surfactant.

  • Insect Exposure: Third-instar larvae of P. xylostella are placed on the treated leaf discs within a petri dish.

  • Incubation: The petri dishes are maintained under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Larval mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: The corrected mortality is calculated using Abbott's formula, and the data is subjected to probit analysis to determine the median lethal concentration (LC50).

Systemic Bioassay for Myzus persicae (Aphids)

This assay evaluates the efficacy of systemic insecticides that are taken up and translocated within the plant.

  • Plant Treatment: Young host plants (e.g., cabbage or pepper) are treated with the test compounds, either through soil drenching or by immersing the roots in the insecticide solution for a set period.

  • Insect Infestation: After the insecticide has been taken up by the plant, adult apterous (wingless) aphids are carefully transferred onto the leaves of the treated plants.

  • Incubation: The infested plants are kept in a controlled environment.

  • Mortality Assessment: The number of dead aphids is counted after a specific exposure period (e.g., 48, 72, or 96 hours).

  • Data Analysis: Similar to the leaf-dip bioassay, mortality data is corrected and used to calculate the LC50 values.

Modes of Action and Signaling Pathways

The insecticidal derivatives of this compound likely share modes of action with other pyridine-based insecticides, primarily targeting the insect's nervous system. The two major targets for such compounds are the nicotinic acetylcholine receptors (nAChRs) and the ryanodine receptors (RyRs).

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Neonicotinoids are a prominent class of insecticides that act as agonists of nAChRs. They bind to these receptors in the postsynaptic membrane of neurons, mimicking the action of the neurotransmitter acetylcholine (ACh). This binding leads to the continuous and uncontrolled firing of the neurons, resulting in paralysis and eventual death of the insect.

nAChR_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle Triggers release of Action_Potential Action Potential Action_Potential->Ca_channel Opens nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds to (Agonist) Na_ion Na+ nAChR->Na_ion Opens channel for Depolarization Continuous Depolarization (Overstimulation) Na_ion->Depolarization Influx leads to Paralysis Paralysis & Death Depolarization->Paralysis

Figure 1. Signaling pathway of neonicotinoid insecticides targeting nAChRs.
Ryanodine Receptor (RyR) Modulators

Diamide insecticides function by targeting the ryanodine receptors, which are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells. These insecticides lock the RyRs in an open state, causing a continuous and uncontrolled release of calcium ions from internal stores into the cytoplasm. This depletion of calcium stores and sustained muscle contraction leads to paralysis and death.

RyR_Pathway cluster_cell Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) Ca_store Ca2+ Stores RyR Ryanodine Receptor (RyR) Ca_store->RyR Ca_ion Ca2+ RyR->Ca_ion Uncontrolled release of Cytoplasm Cytoplasm Contraction Sustained Muscle Contraction Ca_ion->Contraction Increased cytosolic Ca2+ leads to Paralysis Paralysis & Death Contraction->Paralysis Diamide Diamide Insecticide Diamide->RyR Binds to and activates

Figure 2. Signaling pathway of diamide insecticides targeting RyRs.

Experimental Workflow

The overall process for evaluating the insecticidal efficacy of novel compounds follows a structured workflow, from synthesis to data analysis.

Experimental_Workflow cluster_bioassay Insect Bioassays start Start: Compound Design synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification bioassay_prep Preparation of Test Solutions (Serial Dilutions) purification->bioassay_prep leaf_dip Leaf-Dip Assay (e.g., P. xylostella) bioassay_prep->leaf_dip systemic Systemic Assay (e.g., M. persicae) bioassay_prep->systemic data_collection Data Collection (Mortality Counts) leaf_dip->data_collection systemic->data_collection analysis Statistical Analysis (Probit Analysis, LC50 Calculation) data_collection->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar conclusion Conclusion & Future Development sar->conclusion

Figure 3. General experimental workflow for insecticide evaluation.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of complex heterocyclic molecules is of paramount importance. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine is a key building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis, however, presents challenges in achieving high yield and regioselectivity. This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of this valuable compound, with a focus on palladium-catalyzed and copper-catalyzed amination reactions.

The principal route to this compound involves the regioselective amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine. The challenge lies in selectively substituting the chlorine atom at the C3 position while leaving the C2 chlorine intact. The two most prominent catalytic strategies for this transformation are the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction.

Comparative Analysis of Catalytic Systems

The choice between a palladium- or copper-based catalyst is a critical decision in the synthesis of this compound. While both can facilitate the desired C-N bond formation, they differ significantly in terms of reaction conditions, catalyst complexity, and substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] It is renowned for its high efficiency and broad functional group tolerance, often proceeding under relatively mild conditions. The key to a successful Buchwald-Hartwig amination lies in the selection of the appropriate phosphine ligand, which plays a crucial role in the catalytic cycle. For challenging substrates like chloropyridines, sterically hindered and electron-rich biarylphosphine ligands are often required to promote the rate-limiting oxidative addition step.[4]

Copper-Catalyzed Ullmann-Goldberg Reaction represents a more traditional approach to C-N bond formation.[5] While it has been largely superseded by palladium-catalyzed methods in many applications, it remains a viable and often more economical alternative. Historically, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[5] However, modern advancements have led to the development of more active catalytic systems that can operate under milder conditions.

The following table summarizes the key performance indicators for each catalytic system in the context of this compound synthesis, based on data from analogous reactions.

Data Presentation: Catalyst Performance Comparison

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Goldberg)
Catalyst Pd₂(dba)₃ / Pd(OAc)₂ with phosphine ligandCuI / Cu₂O with ligand (e.g., phenanthroline)
Typical Ligands RuPhos, BrettPhos, DavePhos1,10-Phenanthroline, N,N'-Dimethylethylenediamine
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, NMP, DMSO
Temperature 80 - 120 °C100 - 180 °C
Reaction Time 4 - 24 hours12 - 48 hours
Typical Yield Moderate to HighLow to Moderate
Key Advantages High yields, milder conditions, broad substrate scopeLower catalyst cost
Key Disadvantages Higher catalyst and ligand cost, potential for side reactions (e.g., hydrodehalogenation)Harsher reaction conditions, often lower yields, less functional group tolerance

Experimental Protocols

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 mmol), the appropriate palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, followed by the amine source (e.g., ammonia or an ammonia equivalent, 1.2 mmol) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 mmol). The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

General Procedure for Copper-Catalyzed Ullmann-Goldberg Reaction

To a sealed tube are added 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 mmol), a copper catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., 1,10-phenanthroline, 20 mol%). The tube is evacuated and backfilled with argon. Anhydrous DMF (5 mL) is added, followed by the amine source (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The tube is sealed, and the reaction mixture is heated to 150 °C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by flash column chromatography to yield the desired product.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R-NH₂ - L RedElim Reductive Elimination AmineCoord->RedElim + Base - Base-H⁺ RedElim->Pd0 - Ar-NHR

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Goldberg_Catalytic_Cycle cluster_main Ullmann-Goldberg Catalytic Cycle CuI Cu(I) Catalyst AmideComplex Copper Amide Complex CuI->AmideComplex + R-NH₂ + Base OxAdd Oxidative Addition AmideComplex->OxAdd + Ar-Cl ProductFormation Product Formation OxAdd->ProductFormation ProductFormation->CuI - Ar-NHR

Caption: Catalytic cycle for the Ullmann-Goldberg C-N coupling.

Experimental_Workflow cluster_workflow Experimental Workflow for Catalyst Screening Start Start: Select Catalytic System (Pd- or Cu-based) Setup Reaction Setup: - 2,3-Dichloro-5-(trifluoromethyl)pyridine - Catalyst & Ligand - Base & Solvent - Amine Source Start->Setup Reaction Run Reaction under Inert Atmosphere (Heating and Stirring) Setup->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Reaction Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis: - Yield Calculation - Purity Determination (NMR, HPLC) Purification->Analysis End End: Optimized Protocol Analysis->End

Caption: General experimental workflow for catalyst screening.

References

A Comparative Guide to the Synthesis of Patented Pyridyl Ureas: The Role of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and agrochemical development, trifluoromethylpyridine scaffolds are indispensable building blocks. Their unique electronic properties enhance metabolic stability, binding affinity, and cell permeability of active pharmaceutical ingredients and agrochemicals. A key intermediate in the synthesis of numerous patented compounds is 2-Chloro-5-(trifluoromethyl)pyridin-3-amine . This guide provides a comparative analysis of its application in a patented synthesis and explores an alternative route, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Case Study: Synthesis of a Patented Benzoylurea Pesticide

A notable application of this compound is in the synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a compound with potent insecticidal activity.[1] The patented method showcases a direct and efficient coupling reaction.

Pathway 1: Patented Synthesis via Direct Coupling

The established synthesis involves the reaction of this compound with 2,6-difluorobenzoyl isocyanate. This method is straightforward, consisting of a single step from the key amine intermediate to the final product.

Experimental Protocol: N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea [1]

  • Reactants: 2-Amino-3-chloro-5-trifluoromethylpyridine and 2,6-difluorobenzoyl isocyanate.

  • Solvent: Toluene.

  • Procedure: 2-Amino-3-chloro-5-trifluoromethylpyridine is reacted with 2,6-difluorobenzoyl isocyanate in toluene.

  • Temperature: The reaction is maintained at 40°C.

  • Time: The reaction proceeds for 30 minutes.

  • Work-up: Upon completion, the product precipitates and is isolated.

  • Yield: High yield is reported for this reaction. The final product has a melting point of 214-217°C.

Pathway 2: An Alternative Synthetic Approach

An alternative pathway can be envisioned that avoids the direct use of the pre-functionalized this compound in the final step. This approach builds the pyridine ring system with the necessary substituents from a different precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is a common industrial intermediate.[2][3] This route involves an initial amination at the 2-position followed by the coupling reaction.

Experimental Protocol: Alternative Synthesis

  • Step 1: Synthesis of 2-Amino-3-chloro-5-trifluoromethylpyridine.

    • Reactants: 2,3-Dichloro-5-trifluoromethylpyridine and aqueous ammonia.[1]

    • Solvent: Water (reaction is performed in an autoclave).

    • Procedure: The reactants are heated in a sealed autoclave.

    • Temperature & Pressure: The mixture is heated for 24 hours at 100°C and then for 5 hours at 125°C, reaching an internal pressure of approximately 2 atmospheres.[1]

    • Work-up: After cooling, the crystalline product is washed with water and dried.

  • Step 2: Synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea.

    • This step follows the same protocol as the patented pathway, using the amine synthesized in Step 1.

Performance Comparison

The selection of a synthetic route in a drug development program hinges on factors like yield, purity, cost of starting materials, and process safety. Below is a comparative summary of the two pathways.

ParameterPathway 1 (Patented)Pathway 2 (Alternative)Data Source
Starting Material This compound2,3-Dichloro-5-trifluoromethylpyridine[1][2]
Key Reaction Isocyanate-Amine CouplingNucleophilic Aromatic Substitution (Amination) followed by Coupling[1]
Number of Steps 1 (from key amine)2[1]
Reported Yield High (specific % not stated)Good (1.5g from 6.5g starting material for amination step)[1]
Reaction Conditions Mild (40°C, 30 min)Harsh (Step 1: 125°C, high pressure) / Mild (Step 2)[1]
Purity of Intermediates Not ApplicableHigh (product isolated by crystallization)[1]

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Pathway 1: Patented Direct Coupling A This compound C N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea A->C Toluene, 40°C 30 min B 2,6-Difluorobenzoyl isocyanate B->C Toluene, 40°C 30 min

Caption: Patented synthesis of the target benzoylurea.

G cluster_1 Pathway 2: Alternative Route D 2,3-Dichloro-5-(trifluoromethyl)pyridine F This compound D->F Autoclave 100-125°C, 2 atm E Aqueous Ammonia E->F Autoclave 100-125°C, 2 atm H N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea F->H Toluene, 40°C 30 min G 2,6-Difluorobenzoyl isocyanate G->H Toluene, 40°C 30 min

Caption: Alternative synthesis starting from a precursor.

Conclusion

The direct coupling pathway (Pathway 1) utilizing This compound offers a highly efficient, rapid, and mild final step for the synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea. Its primary advantage is the streamlined conversion to the final product.

The alternative pathway (Pathway 2), while involving an additional, high-pressure amination step, starts from a more common industrial precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. The choice between these routes on an industrial scale would depend on the commercial availability and cost of the respective starting materials, as well as the capacity to handle the more demanding conditions of the amination reaction. For laboratory-scale synthesis and derivatization, the availability of this compound as a starting material makes the patented one-step coupling an attractive and efficient option.

References

A Comparative Guide to the Novelty of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-chloro-5-(trifluoromethyl)pyridin-3-amine serves as a pivotal structural backbone in the development of advanced agrochemicals. Its unique combination of a reactive amine group, a chlorine atom suitable for displacement reactions, and a trifluoromethyl group—known to enhance metabolic stability and biological efficacy—makes it a privileged building block for novel active ingredients.[1][2] This guide provides a comparative analysis of recently developed herbicidal and fungicidal derivatives, assessing their novelty through quantitative performance data against established market standards.

I. Assessment of Novel Herbicidal Derivatives: PPO Inhibitors

A significant area of innovation for derivatives of this pyridine amine is in the development of new protoporphyrinogen oxidase (PPO) inhibiting herbicides. These herbicides disrupt the chlorophyll and heme biosynthesis pathway in plants, leading to rapid cell death. A novel α-trifluoroanisole derivative synthesized from the trifluoromethylpyridine scaffold, Compound 7a , has demonstrated superior efficacy compared to the commercial herbicide Fomesafen.

The comparative performance of Compound 7a and Fomesafen is summarized below. Data highlights the half-maximal inhibitory concentration (IC₅₀) against the target enzyme Nicotiana tabacum PPO (NtPPO) and the median effective dose (ED₅₀) required to control various weed species post-emergence.

Table 1: Comparative Herbicidal Activity of Compound 7a vs. Fomesafen

Compound Target Enzyme IC₅₀ (nM) vs. NtPPO ED₅₀ (g a.i./ha) vs. Abutilon theophrasti ED₅₀ (g a.i./ha) vs. Amaranthus retroflexus
Compound 7a 9.4 13.32 5.48
Fomesafen 110.5 36.39 10.09

Source: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity[3]

The data clearly indicates that Compound 7a is over 11 times more potent at the enzymatic level and requires a significantly lower application rate to achieve effective weed control compared to the commercial standard, Fomesafen, demonstrating its novelty and potential as a next-generation herbicide.[3]

1. NtPPO Enzyme Inhibition Assay: The inhibitory activity against the NtPPO enzyme was determined spectrophotometrically.

  • Enzyme Extraction: NtPPO enzyme was extracted from Nicotiana tabacum leaves.

  • Assay Protocol: The enzyme, substrate (prototoporphyrinogen IX), and various concentrations of the inhibitor (Compound 7a or Fomesafen) were incubated in a reaction buffer.

  • Measurement: The rate of protoporphyrinogen IX oxidation was monitored by measuring the increase in absorbance at 630 nm. IC₅₀ values were calculated from the resulting dose-response curves.[3]

2. Post-emergence Herbicidal Activity (Greenhouse Assay):

  • Plant Cultivation: Weed species were cultivated in pots until they reached the 2–3 leaf stage.

  • Compound Application: The compounds were formulated as emulsifiable concentrates and sprayed over the plants at various doses (g a.i./ha).

  • Evaluation: After 14 days, the fresh weight of the above-ground parts of the weeds was measured and compared to an untreated control to calculate the inhibition rate. ED₅₀ values were determined from dose-response curves.[3]

The general synthetic approach to create such derivatives and the targeted biological pathway are illustrated below.

G cluster_synthesis Generalized Synthetic Workflow A 2-Chloro-5-(trifluoromethyl) pyridin-3-amine B Intermediate Formation (e.g., Diazotization, Sandmeyer Reaction) A->B + NaNO₂, H₂SO₄ C Key Precursor (e.g., 2-Chloro-3-hydroxy-5- (trifluoromethyl)pyridine) B->C + H₂O, Δ D Final Coupling Reaction (e.g., Williamson Ether Synthesis) C->D + Aryl Halide, Base E Novel Derivative (e.g., Compound 7a) D->E

Caption: Generalized synthetic route from the core amine to a novel derivative.

G cluster_pathway Protoporphyrinogen Oxidase (PPO) Inhibition Pathway Glutamate Glutamate ALA Aminolevulinic Acid (ALA) Glutamate->ALA ProtoIX Protoporphyrinogen IX ALA->ProtoIX PPO PPO Enzyme ProtoIX->PPO ProtoIXgen Protoporphyrin IX PPO->ProtoIXgen ROS Reactive Oxygen Species (ROS) Lipid Peroxidation Cell Death PPO->ROS Inhibition leads to substrate accumulation & photo-oxidation Chlorophyll Chlorophyll / Heme ProtoIXgen->Chlorophyll Inhibitor Compound 7a (Derivative) Inhibitor->PPO

Caption: Mechanism of action for PPO-inhibiting herbicides.

II. Assessment of Novel Fungicidal Derivatives: SDH Inhibitors

Derivatives based on the this compound scaffold have also shown promise as succinate dehydrogenase (SDH) inhibitors. SDH is a critical enzyme in the mitochondrial respiratory chain of fungi, and its inhibition disrupts cellular energy production. A novel pyridine carboxamide, Compound 3f , has demonstrated noteworthy activity against key plant pathogens.

The in vivo efficacy of Compound 3f was compared against the commercial fungicide Thifluzamide for the control of Botrytis cinerea (gray mold).

Table 2: Comparative In Vivo Fungicidal Activity vs. Botrytis cinerea

Compound Concentration (mg/L) Protective Efficacy (%)
Compound 3f 100 85.6
Thifluzamide 100 88.2

Source: Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors[1]

While Compound 3f shows slightly less efficacy than Thifluzamide at the tested concentration, its performance is comparable, marking it as a novel and promising lead structure for the development of new SDH-inhibiting fungicides.[1] Further optimization of this scaffold could lead to superior alternatives.

1. In Vivo Protective Efficacy Assay (Botrytis cinerea):

  • Plant Preparation: Healthy rapeseed leaves were selected for the assay.

  • Compound Application: The test compounds were dissolved in a solvent and sprayed evenly onto the surface of the leaves. The leaves were allowed to air dry.

  • Inoculation: A mycelial disc (5 mm diameter) of B. cinerea was placed onto the center of each treated leaf.

  • Incubation: The inoculated leaves were incubated in a moist chamber at 25°C for 3 days.

  • Evaluation: The diameter of the disease lesion was measured, and the protective efficacy was calculated relative to a solvent-treated control.[1]

The logical flow from scaffold identification to a potential product is outlined below.

G Start Identify Privileged Scaffold (2-Chloro-5-(trifluoromethyl) pyridin-3-amine) Design Design & Synthesize Novel Derivatives (e.g., Pyridine Carboxamides) Start->Design Target Select Biological Target (e.g., Succinate Dehydrogenase) Target->Design Screen In Vitro & In Vivo Screening (vs. Pathogens like B. cinerea) Design->Screen Test efficacy Compare Benchmark Against Commercial Standard (e.g., Thifluzamide) Screen->Compare Evaluate performance Lead Identify Lead Compound (e.g., Compound 3f) Compare->Lead Select promising candidates Optimize Lead Optimization (Structure-Activity Relationship Studies) Lead->Optimize Improve properties

Caption: Logical workflow for the discovery of novel agrochemical candidates.

Conclusion

Derivatives of "this compound" demonstrate significant novelty and high potential in the agrochemical sector. The development of PPO-inhibiting herbicides like Compound 7a, which substantially outperforms commercial standards, underscores the value of this scaffold in creating more potent and efficient crop protection solutions.[3] Similarly, the identification of fungicidal candidates such as Compound 3f, with efficacy comparable to established products, opens new avenues for developing fungicides with potentially different resistance profiles.[1] For researchers, this pyridine building block remains a highly valuable starting point for the rational design of next-generation herbicides and fungicides.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is essential for protecting personnel and the surrounding environment.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling and disposal. Key hazard information is summarized below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Acute Toxicity, DermalH312Harmful in contact with skin[1][2]
Acute Toxicity, InhalationH332Harmful if inhaled[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319 / H318Causes serious eye irritation or damage[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Aquatic HazardH412Harmful to aquatic life with long lasting effects[3][4]

Disposal and Decontamination Protocols

The primary principle for disposing of this compound is that it must be treated as hazardous waste. It should never be disposed of in standard refuse or flushed down the drain.[3] Disposal must be conducted through an approved waste disposal plant or an authorized hazardous waste collection point in accordance with all local, regional, and national regulations.[1][3][5][6]

Required Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Chemically resistant gloves.[1]

  • Skin Protection: Protective clothing to prevent skin exposure.[1][6]

  • Respiratory Protection: Use only in a well-ventilated area.[1][3] For spill cleanup, a dust respirator or appropriate breathing apparatus may be necessary.[1]

Step-by-Step Spill Cleanup and Waste Collection

Accidental spills must be managed immediately and carefully to prevent exposure and environmental contamination.

For Dry Spills:

  • Alert Personnel: Immediately caution personnel in the vicinity of the spill.[1]

  • Ventilate Area: Ensure the area is well-ventilated.

  • Containment: Use dry cleanup procedures and avoid generating dust.[1]

  • Collection: Carefully sweep up, shovel, or vacuum the spilled material.[1] If using a vacuum, it should be an explosion-proof model designed for such materials.[1]

  • Packaging: Place the collected residue into a clean, dry, sealable, and appropriately labeled container for disposal.[1]

For Wet Spills or Decontamination of Spill Area:

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Absorption: For liquid spills, contain and absorb the spill with sand, earth, inert material, or vermiculite.[7]

  • Collection: Shovel or wipe up the absorbed material and place it into a suitable, labeled container for waste disposal.[7]

  • Surface Decontamination: Wash the spill area down with large amounts of water.[1] Prevent this runoff from entering drains.[1]

  • Clothing Decontamination: Contaminated clothing must be removed immediately and washed separately before reuse.[1][5]

Waste Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_disposal Final Disposal start Waste Identified: This compound (Solid, Contaminated Material, or Solution) assess Assess Waste Type (Spill Residue, Unused Reagent, Contaminated PPE) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect_dry Collect Solid Waste/Spill Residue (Avoid Dust Generation) ppe->collect_dry collect_wet Absorb Liquid Waste (Use Inert Material) ppe->collect_wet package Place in a Labeled, Sealable Hazardous Waste Container collect_dry->package collect_wet->package storage Store Temporarily in Designated Hazardous Waste Accumulation Area package->storage disposal Arrange for Pickup by Authorized Hazardous Waste Contractor storage->disposal end_node Dispose of Contents/Container to Authorized Waste Collection Point disposal->end_node

Caption: Workflow for the safe collection and disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

This guide provides critical safety, operational, and disposal procedures for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Summary

This compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is known to cause skin irritation and serious eye irritation or damage.[2][3] Additionally, it may cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent personal exposure.[1]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to EU EN166 or US NIOSH standards are required.[4][5] A face shield should be worn over goggles when there is a significant risk of splashing.[6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for protection against incidental contact.[7][8] Inspect gloves for damage before each use and change them immediately if contact with the chemical occurs.[9] Double gloving is advised for tasks with a higher risk of exposure.[9]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[5][9]
Foot Protection Closed-Toe ShoesShoes that completely cover the foot are required in the laboratory to protect against spills.[9]
Respiratory Protection RespiratorAll handling of this solid compound should occur in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[1][7][8] If ventilation is inadequate or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to post-handling cleanup.

Preparation and Pre-Handling
  • Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[8]

  • Ventilation Check: Verify that the ventilation system or fume hood is functioning correctly before starting any work.[7]

  • PPE Inspection: Inspect all required PPE for integrity. Don fresh, appropriate gloves.[9]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[4]

  • Material Gathering: Assemble all necessary equipment and reagents before introducing the chemical to the work area.

Handling the Chemical
  • Containment: Handle the chemical exclusively within the chemical fume hood to control dust and vapor.[1]

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.[1] Use tools like a spatula or scoop.

  • Avoid Contact: Prevent all personal contact with the chemical, including inhalation of dust.[1]

  • Prohibited Actions: Do not eat, drink, or smoke in the handling area.[1]

  • Container Management: Keep the container securely sealed when not in use to prevent contamination and exposure.[1][10]

Post-Handling and Cleanup
  • Decontamination: Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.

  • Hand Washing: After handling is complete and gloves have been removed, wash hands and any exposed skin thoroughly with soap and water.[1][10]

  • Clothing: Contaminated work clothes should be laundered separately before reuse.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Waste Characterization: Classify the chemical and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) as hazardous waste.[4]

  • Solid Waste: Collect solid waste, including excess reagent and contaminated disposables, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container for liquid chemical waste.

Storage and Disposal
  • Container Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Temporary Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Final Disposal: Arrange for the disposal of the hazardous waste through an authorized waste management authority, following all local, regional, and national regulations.[1] Do not pour this chemical down the drain or into the sewer system.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep 1. Preparation - Verify Fume Hood - Inspect PPE - Locate Emergency Equipment handling 2. Handling - Work in Fume Hood - Avoid Dust Generation - Keep Container Sealed prep->handling post_handling 3. Post-Handling - Decontaminate Surfaces - Wash Hands Thoroughly handling->post_handling spill Spill Event handling->spill If Spill Occurs waste_collection 4. Waste Collection - Segregate as Hazardous - Use Labeled, Sealed Containers post_handling->waste_collection spill_cleanup Spill Cleanup - Use Dry Procedures - Collect in Sealed Container spill->spill_cleanup spill_cleanup->waste_collection disposal 5. Final Disposal - Store in Designated Area - Dispose via Authorized Service waste_collection->disposal

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.